molecular formula C9H12N2O2 B1356302 Methyl 3-amino-4-(methylamino)benzoate CAS No. 66315-16-0

Methyl 3-amino-4-(methylamino)benzoate

Cat. No.: B1356302
CAS No.: 66315-16-0
M. Wt: 180.2 g/mol
InChI Key: UOQRESVEXATCGD-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(methylamino)benzoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQRESVEXATCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575126
Record name Methyl 3-amino-4-(methylamino)benzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-16-0
Record name Methyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-(methylamino)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-(methylamino)benzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(methylamino)benzoate is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its unique structural features, possessing two amino groups with different steric and electronic environments, and a methyl ester functionality, make it a versatile precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, and an exploration of its applications in drug discovery and development.

Core Properties of this compound

This section details the fundamental chemical and physical characteristics of the title compound.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
CAS Number 66315-16-0
Appearance Not explicitly stated, but related compounds are often crystalline solids.General chemical knowledge
Solubility Not explicitly stated, but likely soluble in organic solvents like methanol, ethanol, and ethyl acetate.General chemical knowledge
Melting Point Not available
Boiling Point Not available
Density Not available
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum would be crucial for confirming the substitution pattern on the aromatic ring. The expected signals would include:

  • A singlet for the N-methyl group.

  • A singlet for the ester methyl group.

  • Signals for the two amine protons, which may be broad.

  • Three aromatic protons, with splitting patterns indicative of their relative positions.

For comparison, the ¹H NMR spectrum of the isomer, Methyl 4-amino-3-(methylamino)benzoate, in CDCl₃ shows the following signals: δ 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J = 8.01 Hz, 1H), 7.33 (d, J = 1.37 Hz, 1H), 7.44 (dd, J = 8.11, 1.66 Hz, 1H).[1]

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule, including:

  • Two signals for the methyl groups (N-methyl and O-methyl).

  • Six signals for the aromatic carbons.

  • One signal for the carbonyl carbon of the ester group.

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by:

  • N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

  • C-H stretching vibrations of the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • A strong C=O stretching vibration of the ester group around 1700-1730 cm⁻¹.

  • C-N stretching vibrations.

  • Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and other characteristic cleavages.

Synthesis of this compound

Synthesis of 3-amino-4-(methylamino)benzoic acid

The synthesis of the precursor acid can be achieved through a nucleophilic aromatic substitution reaction followed by a reduction. A plausible reaction scheme is outlined below:

Synthesis_of_3-amino-4-(methylamino)benzoic_acid A 4-Chloro-3-nitrobenzoic acid B 4-(Methylamino)-3-nitrobenzoic acid A->B Nucleophilic Aromatic Substitution reagent1 + Methylamine C 3-Amino-4-(methylamino)benzoic acid B->C Nitro Group Reduction reagent2 + Reducing agent (e.g., H₂/Pd-C) Esterification A 3-Amino-4-(methylamino)benzoic acid B This compound A->B Fischer Esterification reagent + Methanol (excess) + Acid catalyst (e.g., H₂SO₄)

Figure 2: Fischer esterification of 3-amino-4-(methylamino)benzoic acid.

Step-by-Step Protocol (Hypothetical):

  • Reaction Setup: 3-Amino-4-(methylamino)benzoic acid is dissolved or suspended in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture. [2]3. Reaction: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reactivity and Applications

The reactivity of this compound is dictated by the presence of the two amino groups and the methyl ester. The amino groups can act as nucleophiles in various reactions, while the ester group can undergo hydrolysis or amidation.

Reactivity of the Amino Groups

The two amino groups, being ortho and meta to the ester group, exhibit different reactivities. The 4-(methylamino) group is expected to be more nucleophilic due to the electron-donating effect of the methyl group. This differential reactivity can be exploited for selective functionalization. As an ortho-phenylenediamine derivative, this compound can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, and with other reagents to form various heterocyclic systems like benzimidazoles.

Applications in Drug Discovery

Substituted aminobenzoates are important intermediates in the synthesis of pharmaceuticals. For instance, the related compound, Methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib , which is used to treat chronic myeloid leukemia. While a direct application of this compound in a marketed drug is not prominently documented, its structural motifs suggest its potential as a precursor for the synthesis of a variety of biologically active molecules. The presence of two modifiable amino groups allows for the construction of diverse molecular scaffolds for screening in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed. [3]* Skin Irritation (Category 2): Causes skin irritation. [3]* Serious Eye Irritation (Category 2A): Causes serious eye irritation. [3]* Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation. [3]

Safe Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [4]* Ventilation: Use only in a well-ventilated area. [5]* Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [4]* Storage: Keep container tightly closed in a dry and well-ventilated place. [5]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its structural relationship to other important building blocks provides a strong indication of its utility. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and professionals working with this versatile molecule.

References

  • PubChem. This compound. [Link]

  • University of Toronto. Esterification of Benzoic Acid to Methyl Benzoate. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-4-(methylamino)benzoate (CAS: 66315-16-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-4-(methylamino)benzoate, registered under CAS number 66315-16-0, is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Possessing two distinct amino functionalities and a methyl ester group on a benzene ring, this compound serves as a versatile and strategically important building block for the construction of complex heterocyclic systems. Its utility is particularly pronounced in the synthesis of substituted benzimidazoles, a scaffold present in numerous pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic methodology, core applications in drug discovery, its analytical profile, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

This compound is an organic compound whose structure is foundational for further chemical elaboration. The strategic placement of its functional groups—a primary amine at the 3-position, a secondary methylamino group at the 4-position, and a methyl carboxylate—allows for regioselective reactions, making it a valuable intermediate.[1]

Table 1: Compound Identifiers

Identifier Value
IUPAC Name This compound[2]
CAS Number 66315-16-0[2]
Molecular Formula C₉H₁₂N₂O₂[2][3]
Molecular Weight 180.20 g/mol [2][3]
InChI Key UOQRESVEXATCGD-UHFFFAOYSA-N[2]
Canonical SMILES CNC1=C(C=C(C=C1)C(=O)OC)N[2]

| Synonyms | 3-amino-4-methylaminobenzoic acid methyl ester, Benzoic acid, 3-amino-4-(methylamino)-, methyl ester[3] |

Table 2: Physicochemical Data

Property Value Source
Boiling Point 346.5°C at 760 mmHg (Predicted) [1]
Polar Surface Area 64.4 Ų [2]

| Purity (Typical) | >98% (HPLC) |[4] |

Synthesis and Mechanistic Insights

The synthesis of ortho-phenylenediamine derivatives like this compound is most commonly and efficiently achieved through the reduction of a corresponding ortho-nitroaniline precursor. Catalytic hydrogenation stands as the method of choice due to its high efficiency, clean conversion, and operational simplicity.

The most logical and industrially scalable route to this compound involves the catalytic hydrogenation of its nitro-precursor, Methyl 4-(methylamino)-3-nitrobenzoate. This approach is analogous to the synthesis of the corresponding ethyl ester, which proceeds in high yield.[5] The choice of a palladium on carbon (Pd/C) catalyst is deliberate; it is a highly active and selective catalyst for the reduction of aromatic nitro groups to amines under mild conditions, minimizing side reactions. The hydrogen atmosphere provides the necessary reducing equivalents for the reaction.

Synthetic Pathway start Methyl 4-(methylamino)-3-nitrobenzoate product This compound (CAS: 66315-16-0) start->product Catalytic Hydrogenation reagents H₂ (gas) 5% Pd/C Catalyst Methanol (Solvent) reagents->start

Caption: Proposed synthesis of this compound.

This protocol is adapted from a validated procedure for the analogous ethyl ester and is presented as a reliable method for the synthesis of the title compound.[5]

  • Reactor Setup: To a suitable hydrogenation vessel, add Methyl 4-(methylamino)-3-nitrobenzoate (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol as the solvent (approx. 10-15 mL per gram of starting material). Carefully add 5% palladium on carbon catalyst (approx. 0.15 eq by weight).

    • Expert Insight: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic system. The catalyst is handled carefully as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed. The reaction is typically complete within 12-16 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Trustworthiness: This filtration step is critical for a self-validating system. Complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product and potential catalysis of undesired side reactions in subsequent steps.

  • Product Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. This will yield the crude this compound, which can be used directly or purified further by recrystallization or column chromatography if necessary.

Core Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key intermediate for constructing more complex molecular architectures, particularly in pharmaceutical development.[1] Its ortho-diamine structure is a classic precursor for the formation of benzimidazole rings.

A prominent application involves the reaction of this compound with various carboxylic acids or their derivatives to form an amide, which can then undergo cyclization to form a substituted benzimidazole.[6] This is a foundational step in creating libraries of compounds for screening against various biological targets. Patent literature demonstrates its use in creating novel benzimidazoles for therapeutic applications.[6]

Application Workflow diamine This compound product Amide Intermediate diamine->product acid R-COOH (Carboxylic Acid) acid->product reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product Amide Coupling

Caption: Amide coupling reaction using the title compound as a key building block.

This protocol is based on standard peptide coupling conditions frequently employed for this type of transformation.[6]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0-1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Coupling Agent and Base Addition: Add a suitable peptide coupling reagent, such as HATU (1.1 eq), followed by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Expert Insight: HATU is chosen for its high efficiency and ability to suppress racemization. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by silica gel chromatography to yield the desired intermediate, ready for subsequent cyclization to the benzimidazole.

Spectroscopic and Analytical Profile

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns dictated by their positions on the ring. Two singlets or broadened signals would correspond to the protons of the primary amine (-NH₂) and the secondary amine (-NH-). Two singlets would be present for the methyl groups: one for the N-methyl group (around 2.8-3.0 ppm) and one for the ester methyl group (around 3.8-3.9 ppm).

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbon of the ester would appear downfield (around 165-170 ppm). Aromatic carbons would resonate in the 110-150 ppm region. The two methyl carbons would appear upfield.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for both primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C=O stretching for the ester (around 1700-1720 cm⁻¹), and C-N stretching bands.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.

Table 3: GHS Hazard Classification

Hazard Code Hazard Statement
H302 Harmful if swallowed[2][3]
H315 Causes skin irritation[2][3]
H319 Causes serious eye irritation[2][3]

| H335 | May cause respiratory irritation[2][3] |

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 66315-16-0) is a high-value chemical intermediate whose bifunctional nature makes it a cornerstone for synthetic routes targeting complex heterocyclic molecules. Its primary utility in the construction of benzimidazole cores underscores its importance to drug discovery and medicinal chemistry programs. The synthetic and application protocols detailed in this guide provide a robust framework for its effective use in a research and development setting. Adherence to the outlined safety procedures is paramount to ensure its responsible handling.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017207340A1 - Neue substituierte benzimidazole, verfahren zu ihrer herstellung, pharmazeutische präparate die diese enthalten, sowie deren verwendung zur herstellung von arzneimitteln.

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A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-4-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and logical synthetic pathway for Methyl 3-amino-4-(methylamino)benzoate, a valuable diamino-substituted benzoate derivative with potential applications in pharmaceutical and materials science. This document moves beyond a simple recitation of steps to offer insights into the strategic choices behind the synthesis, ensuring a thorough understanding of the process for successful replication and adaptation.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step pathway commencing with a commercially available and strategically substituted benzoic acid derivative. The chosen route prioritizes regioselectivity and high-yielding transformations, ensuring the desired arrangement of the amino and methylamino functionalities on the benzene ring.

The core strategy involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylamino group at the C4 position.

  • Fischer-Speier Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

  • Chemoselective Reduction: Reduction of a nitro group to the primary amine at the C3 position.

This pathway is designed to be both efficient and scalable, employing well-established and reliable chemical transformations.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 4-chloro-3-nitrobenzoic acid to the target compound, this compound.

Synthesis_Pathway start 4-Chloro-3-nitrobenzoic Acid intermediate1 4-(Methylamino)-3-nitrobenzoic Acid start->intermediate1 Methylamine (aq) Heat intermediate2 Methyl 4-(methylamino)-3-nitrobenzoate intermediate1->intermediate2 Methanol (anhydrous) Sulfuric Acid (cat.) Reflux product This compound intermediate2->product Reduction (e.g., H2, Pd/C)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The initial step involves the nucleophilic aromatic substitution of a chlorine atom with methylamine. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards nucleophilic attack, facilitating this transformation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 25% w/w). A molar excess of methylamine is recommended to drive the reaction to completion and neutralize the liberated hydrochloric acid.

  • Heat the reaction mixture to reflux for a period of 3-5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to approximately 15°C.

  • Carefully acidify the mixture with acetic acid to a pH of 3. This will precipitate the product.

  • Collect the resulting yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid.

Expertise & Experience: The choice of an aqueous solution of methylamine is a practical and effective medium for this reaction. Heating is necessary to overcome the activation energy of the SNAr reaction. Acidification is a critical step to protonate the carboxylate and precipitate the desired product, separating it from any unreacted starting material and excess methylamine.

Step 2: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

The second step is a classic Fischer-Speier esterification, where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst and excess methanol.

Protocol:

  • Suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[2]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

  • Heat the reaction mixture to reflux for 1-2 hours.[2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[2]

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(methylamino)-3-nitrobenzoate.[2] Further purification can be achieved by recrystallization or column chromatography if necessary.

Trustworthiness: The self-validating nature of this protocol lies in the clear phase separations during the workup and the distinct TLC profiles of the starting material and the less polar ester product. The neutralization step is crucial for removing the acid catalyst, which could otherwise promote hydrolysis of the ester during storage.

Step 3: Synthesis of this compound

The final step is the chemoselective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve Methyl 4-(methylamino)-3-nitrobenzoate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr shaker or a balloon filled with hydrogen) and stir vigorously for several hours at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if required.

Authoritative Grounding: The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis. Catalytic hydrogenation with Pd/C is a widely accepted and highly efficient method that typically proceeds with high yield and minimal side products.[3] Alternative reducing agents such as sodium bisulfite have also been reported for similar reductions.[3]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
4-Chloro-3-nitrobenzoic AcidC₇H₄ClNO₄201.56-
4-(Methylamino)-3-nitrobenzoic AcidC₈H₈N₂O₄196.16-
Methyl 4-(methylamino)-3-nitrobenzoateC₉H₁₀N₂O₄210.19-
This compoundC₉H₁₂N₂O₂180.21-

Conclusion

The described synthetic pathway provides a reliable and well-documented approach for the preparation of this compound. By leveraging fundamental and high-yielding organic reactions, this guide equips researchers with the necessary information to synthesize this valuable compound for further investigation and application in drug discovery and materials science. The emphasis on mechanistic understanding and practical experimental considerations ensures a high probability of success in the laboratory.

References

  • Doc Brown's Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]

  • Google Patents. (2016). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • ScienceMadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • RSC Publishing. (n.d.). Selective N-monomethylation of primary amines. Retrieved from [Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Synfacts. (n.d.). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. Retrieved from [Link]

  • ElectronicsAndBooks. (2009, November 5). Discovery of a 2,4-Diamino- 7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Retrieved from [Link]

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"Methyl 3-amino-4-(methylamino)benzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-(methylamino)benzoate is a substituted aromatic compound with the chemical formula C₉H₁₂N₂O₂.[1] Its structure, featuring a benzoate backbone with two distinct amino functionalities, makes it a versatile building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in drug discovery and development, offering valuable insights for researchers and scientists in the field.

Physicochemical Properties

This compound (CAS RN: 66315-16-0) is a gray to dark gray solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Gray to dark gray solid[2]
Boiling Point 346.5 °C (Predicted)[3]
Flash Point 103 °C (Predicted)[3]
Purity 99.51% (by HPLC)[2]

Note: Some physical properties are predicted and have not been experimentally determined.

Chemical Structure and Reactivity

The unique arrangement of the amino and methylamino groups on the benzene ring, ortho to each other, and meta and para to the methyl ester, respectively, governs the reactivity of this compound. The amino groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification.

Caption: Chemical Structure of this compound

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from a commercially available nitro-substituted benzoic acid. This methodology is analogous to the synthesis of related substituted aminobenzoates.[4][5]

  • Esterification: The synthesis begins with the Fischer esterification of 3-amino-4-(methylamino)benzoic acid. This reaction is typically carried out in methanol with a catalytic amount of a strong acid, such as sulfuric acid, and heated to reflux.

  • Reduction of the Nitro Group: The resulting methyl 3-nitro-4-(methylamino)benzoate is then subjected to a reduction of the nitro group to an amino group. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal in acidic media.[5]

SynthesisWorkflow start 3-Amino-4-(methylamino)benzoic acid esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) start->esterification Step 1 intermediate This compound esterification->intermediate Step 2

Caption: Synthetic Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound based on established procedures for analogous compounds.

Step 1: Synthesis of Methyl 3-nitro-4-(methylamino)benzoate

  • To a solution of 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl 3-nitro-4-(methylamino)benzoate (1.0 eq) in ethanol (10 vol).

  • Add palladium on carbon (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

While the isomeric compound, Methyl 3-amino-4-methylbenzoate, is a well-known intermediate in the synthesis of the tyrosine kinase inhibitors Imatinib and Nilotinib, the direct applications of this compound are less documented but show promise in specific therapeutic areas.[6]

Potential as an Enzyme Inhibitor

There is evidence to suggest that this compound may act as an inhibitor of hydroxymethylpyrimidine kinase. This enzyme is involved in the salvage pathway of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis. Inhibition of this kinase could be a target for antimicrobial or anticancer therapies.

Intermediate in the Synthesis of Pyrrolopyrimidines

The structural motifs present in this compound make it a suitable precursor for the synthesis of pyrrolopyrimidine derivatives. Pyrrolopyrimidines are a class of heterocyclic compounds that have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.

Applications main_compound Methyl 3-amino-4- (methylamino)benzoate application1 Inhibition of Hydroxymethylpyrimidine Kinase main_compound->application1 application2 Synthesis of Pyrrolopyrimidine Derivatives main_compound->application2 outcome1 Potential Antimicrobial/ Anticancer Agents application1->outcome1 outcome2 Kinase Inhibitors for Cancer and Inflammatory Diseases application2->outcome2

Caption: Potential Applications in Drug Development

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements (GHS): [7]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements (GHS): [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery, particularly in the development of enzyme inhibitors and heterocyclic compounds with therapeutic relevance. Its synthesis is achievable through established chemical transformations, and its reactivity offers opportunities for the creation of diverse molecular scaffolds. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Sources

The MeDbz Linker: A Paradigm Shift in C-Terminal Peptide Activation

[1]

Executive Summary

The synthesis of complex proteins and cyclic peptides demands precise control over C-terminal activation. While Native Chemical Ligation (NCL) revolutionized protein synthesis, the generation of the requisite C-terminal thioesters remained a bottleneck. The MeDbz linker (3-amino-4-(methylamino)benzoic acid), developed by the Dawson group, represents the "Second Generation" of N-acylurea safety-catch linkers. It overcomes the critical "branching" limitations of its predecessor (Dbz) by introducing a strategic methyl group that sterically and electronically modulates reactivity. This guide details the discovery, chemical mechanism, and optimized protocols for utilizing MeDbz in high-fidelity peptide synthesis.[1]

Historical Context: The Evolution of Safety-Catch Linkers

Before the advent of MeDbz, accessing C-terminal thioesters via Fmoc-Solid Phase Peptide Synthesis (SPPS) was fraught with challenges. Thioesters are unstable to the piperidine used in Fmoc deprotection, necessitating "safety-catch" strategies where the C-terminus remains inert during synthesis and is activated only at the end.

The Precursors
  • Kenner's Sulfonamide Linker: The original safety-catch linker. Stable to base, activated by alkylation (diazomethane or iodoacetonitrile). Limitation: Alkylation conditions were often harsh or hazardous, and cleavage yields could be variable.

  • The Dbz Linker (First Generation): In 2008, Blanco-Canosa and Dawson introduced the 3,4-diaminobenzoic acid (Dbz) linker. It utilized an ortho-aminoanilide moiety.[2][3][4][5]

    • Mechanism:[6] After peptide assembly, the free amine was acylated to form an N-acylurea (Nbz), which is thermodynamically destabilized and reactive toward thiols.

    • The Flaw: The primary aniline group at the 4-position was nucleophilic enough to occasionally react with amino acids during chain elongation, leading to branched peptides and sequence termination.

The Solution: MeDbz

In 2015, the Dawson group released the MeDbz linker.[3] By methylating the 4-amino group, they converted the primary aniline into a secondary N-methyl aniline.

  • Effect: This modification reduced the nucleophilicity of the amine during coupling steps (preventing branching) but retained sufficient reactivity for the final activation step with strong electrophiles like p-nitrophenyl chloroformate.

Chemical Architecture & Mechanism

The core utility of the MeDbz linker lies in its ability to toggle between a highly stable state (during elongation) and a highly reactive state (during cleavage).

The Activation Pathway
  • Elongation: The peptide is built on the 3-amino group. The 4-(methylamino) group remains inert.

  • Activation: Treatment with p-nitrophenyl chloroformate converts the 4-(methylamino) group into a carbamate.

  • Cyclization (The Safety Catch Release): Base treatment (DIEA) induces the amide nitrogen of the C-terminal amino acid to attack the carbamate. This intramolecular cyclization forms the MeNbz (N-acyl-N'-methylurea) moiety.

  • Displacement: The MeNbz moiety is a twisted, non-planar amide. This ground-state destabilization makes it an excellent leaving group for nucleophiles (thiols, amines, etc.).

Visualization: Reaction Mechanism

The following diagram illustrates the chemical transformation from the stable resin-bound state to the activated thioester precursor.

MeDbz_MechanismResinResin-Bound MeDbz(Stable State)ActivationActivation(p-NO2-Ph-OCOCl)Resin->ActivationStep 1CarbamateActivated CarbamateIntermediateActivation->CarbamateCyclizationCyclization(DIEA / Base)Carbamate->CyclizationStep 2MeNbzMeNbz Species(N-acyl-N'-methylurea)Cyclization->MeNbzIntramolecularAttackThiolysisThiolysis(R-SH)MeNbz->ThiolysisStep 3ProductPeptide Thioester(Ready for NCL)Thiolysis->ProductDisplacement

Figure 1: The chemical activation pathway of the MeDbz linker, transitioning from inert support to reactive thioester precursor.

Technical Protocol: Self-Validating Systems

To ensure reproducibility and high yields, the following protocol synthesizes best practices from the seminal 2015 JACS paper and subsequent optimizations.

Resin Loading & Synthesis
  • Resin Choice: Rink Amide ChemMatrix or PEG-PS is recommended for better swelling, especially for long peptides.

  • Loading: Couple Fmoc-MeDbz-OH to the resin using standard HBTU/DIEA chemistry.

  • Elongation: Proceed with standard Fmoc SPPS.

    • Critical Check: Ensure the N-terminus is protected (e.g., Boc-protected) or acetylated before activation if you do not intend to cyclize the peptide head-to-tail.

Activation Protocol (The "MeNbz" Formation)

This step converts the inert MeDbz into the reactive MeNbz urea.

  • Wash: Wash resin with DCM (3x).

  • Acylation: Add p-nitrophenyl chloroformate (5 eq) in dry DCM.

    • Note: Some protocols suggest adding no base to prevent premature cyclization, while others use mild base. The 2015 Dawson protocol often uses DCM alone for this step to form the carbamate first.

    • Duration: Shake for 60 minutes.

  • Wash: Wash extensively with DCM to remove excess reagent.

  • Cyclization: Treat resin with 0.5 M DIEA in DMF .

    • Duration: 30–60 minutes.

    • Observation: The resin may turn yellow due to the release of p-nitrophenol (if not fully washed away) or the chromophore change.

  • Validation: Perform a mini-cleavage (TFA/TIS/H2O) and analyze by LC-MS. The mass shift corresponding to the formation of the cyclic urea (MeNbz) should be observed (loss of p-nitrophenol mass relative to the carbamate, but distinct from the starting material).

Cleavage & Displacement
  • For Thioesters: Swell resin in cleavage buffer containing a thiol (e.g., mercaptopropionic acid or aryl thiol like thiophenol) and a catalyst.

  • For Cyclic Peptides: If the N-terminus is deprotected, the amine will attack the MeNbz moiety intramolecularly in neutral/basic buffer (pH 7-8).

Comparative Analysis: MeDbz vs. Alternatives

The following table highlights why MeDbz is the preferred choice for modern chemical protein synthesis.

FeatureMeDbz (Dawson Gen-2)Dbz (Dawson Gen-1)Kenner (Sulfonamide)Hydrazine Linker
Branching Risk Eliminated (Methylation)High (Free aniline)NoneNone
Activation Reagent p-Nitrophenyl Chloroformatep-Nitrophenyl ChloroformateCH2N2 or ICH2CN (Toxic)NaNO2 (Oxidative)
Fmoc Compatibility ExcellentGoodExcellentGood
Stability HighModerateHighModerate
Atom Economy HighHighModerateHigh

Applications & Case Studies

Native Chemical Ligation (NCL)

MeDbz is the gold standard for generating peptide thioesters required for NCL. The MeNbz-peptide can be isolated and stored, or converted to a thioester in situ.

  • Case Study: Synthesis of Kalata B1 . The Dawson group demonstrated the one-pot cyclization and folding of cyclotides using MeDbz.[4] The linker facilitates the formation of the thioester, which then undergoes NCL with the N-terminal cysteine to form the circular backbone.

Workflow Visualization

The following diagram depicts the workflow for synthesizing a cyclic peptide using MeDbz.

MeDbz_WorkflowStartStart: Fmoc-MeDbz-ResinSPPSSolid Phase Peptide Synthesis(Fmoc Chemistry)Start->SPPSActivateLinker Activation(p-NO2-Ph-OCOCl)SPPS->ActivateSide Chain ProtectedN_DeprotectN-Terminal Deprotection(Remove Fmoc)CleaveGlobal Deprotection & Cleavage(TFA Cocktail)N_Deprotect->CleaveCyclize_ResinOn-Resin Cyclization(Formation of MeNbz)Activate->Cyclize_ResinCyclize_Resin->N_DeprotectExpose N-term AmineLigationSpontaneous Cyclization(S-to-N Acyl Shift)Cleave->LigationIn Solution (pH 7)FinalFinal Cyclic PeptideLigation->Final

Figure 2: Workflow for the synthesis of cyclic peptides using the MeDbz safety-catch strategy.

References

  • Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2015).[1][3][5] Chemical protein synthesis using a second-generation N-acylurea linker for the preparation of peptide-thioester precursors.[1][3][4] Journal of the American Chemical Society, 137(22), 7197–7209.[3] Link[4]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851–6855. Link

  • Gless, B. H., & Olsen, C. A. (2018).[1] Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker.[2][3][4] The Journal of Organic Chemistry, 83(17), 10525–10534. Link

  • Mendez, L. L., et al. (2017). Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides.[6][7][8] ChemBioChem, 18(1), 1-6. Link

Introduction to on-resin peptide cyclization linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to On-Resin Peptide Cyclization Linkers

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Cyclic Peptides in Drug Discovery

The therapeutic landscape is in a constant state of evolution, with an increasing demand for molecules that exhibit high specificity, potent activity, and metabolic stability. While linear peptides have shown promise, their susceptibility to enzymatic degradation and inherent conformational flexibility often limit their clinical utility. Peptide cyclization has emerged as a powerful strategy to overcome these limitations. By constraining the peptide backbone, cyclization can lock the molecule into a bioactive conformation, leading to enhanced receptor affinity and selectivity. Furthermore, the cyclic structure can shield the peptide from proteolytic enzymes, thereby increasing its in vivo half-life.

On-resin cyclization, the process of cyclizing a peptide while it is still attached to a solid support, offers significant advantages over solution-phase methods. It simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps, and it can minimize intermolecular side reactions that lead to dimerization or polymerization. The choice of linker, the chemical moiety connecting the peptide to the resin, is a critical determinant of the success of on-resin cyclization. This guide provides an in-depth exploration of the various linkers available for on-resin peptide cyclization, their underlying chemistries, and practical considerations for their use in the synthesis of cyclic peptides.

The Core Principle: On-Resin Cyclization Workflow

The general workflow for on-resin peptide cyclization is a multi-step process that requires careful planning and execution. The choice of linker and protecting groups is paramount to achieving the desired cyclic peptide with high purity and yield.

On_Resin_Cyclization_Workflow A 1. Resin Functionalization (Linker Attachment) B 2. Linear Peptide Synthesis (SPPS) A->B Fmoc or Boc Chemistry C 3. Selective Deprotection of Reactive Groups B->C Orthogonal Protecting Groups D 4. On-Resin Cyclization (Intramolecular Reaction) C->D Activation & Cyclization E 5. Final Deprotection & Cleavage from Resin D->E e.g., TFA Cocktail F 6. Purification & Analysis of Cyclic Peptide E->F HPLC, Mass Spectrometry

Figure 1: A generalized workflow for on-resin peptide cyclization, highlighting the key stages from resin preparation to final product analysis.

Linker Selection: A Critical Decision Point

The linker is not merely an anchor; it is an active participant in the synthetic strategy. The ideal linker should be stable to the conditions of solid-phase peptide synthesis (SPPS) and selective deprotection, yet allow for efficient cleavage of the final cyclic peptide under conditions that do not compromise its integrity.

Classification of Linkers for On-Resin Cyclization

Linkers can be broadly categorized based on their cleavage strategy and their role in the cyclization process.

Linker TypeCleavage MechanismKey CharacteristicsCommon Applications
Traceless Linkers The linker is cleaved in a way that it leaves no residual atoms on the peptide.Provides a native peptide structure.Head-to-tail cyclization.
Safety-Catch Linkers The linker is stable to SPPS conditions but can be activated for cleavage by a specific chemical transformation.Offers an additional layer of control and stability.Cyclization of sensitive sequences.
Photolabile Linkers Cleavage is induced by UV irradiation at a specific wavelength.Mild cleavage conditions, orthogonal to many chemical reagents.Synthesis of peptides with acid-sensitive modifications.
Side-Chain Anchoring Linkers The peptide is attached to the resin via an amino acid side chain.Facilitates head-to-tail cyclization and the synthesis of cyclic peptides with modified C-termini.Peptides with C-terminal modifications.
In-Depth Look at Key Linker Chemistries
1. Traceless Linkers for Head-to-Tail Cyclization

Head-to-tail cyclization is the most common strategy, forming an amide bond between the N-terminal amino group and the C-terminal carboxylic acid. Traceless linkers are particularly well-suited for this approach as they are designed to be cleaved without leaving any chemical remnant on the final product.

A prominent example is the use of linkers that facilitate an intramolecular nucleophilic attack, leading to cyclization and concomitant release from the resin. For instance, a linker bearing a sulfonamide moiety, like the Kenner's safety-catch linker, can be activated to facilitate this process.

Experimental Protocol: Head-to-Tail Cyclization using a Safety-Catch Linker

  • Resin Preparation: Start with a sulfonamide-based safety-catch resin.

  • Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc/tBu chemistry. The C-terminal amino acid is attached to the linker.

  • Linker Activation: After synthesis, treat the resin-bound peptide with iodoacetonitrile or another activating agent to convert the sulfonamide into a more reactive acyl-sulfonamide.

  • N-terminal Deprotection: Selectively remove the N-terminal Fmoc group using a piperidine solution.

  • On-Resin Cyclization: The free N-terminal amine attacks the activated C-terminal acyl-sulfonamide, leading to the formation of the cyclic peptide and its release from the resin.

  • Purification: Purify the resulting cyclic peptide from the cleavage cocktail using reverse-phase HPLC.

Head_to_Tail_Cyclization Resin Solid Support Linker Safety-Catch Linker (e.g., Sulfonamide) Resin->Linker Peptide Linear Peptide Chain Linker->Peptide C-terminal attachment Activation Linker Activation (e.g., Iodoacetonitrile) Peptide->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization N-terminal amine attacks activated C-terminus Cleavage Concomitant Cleavage Cyclization->Cleavage CyclicPeptide Cyclic Peptide (in solution) Cleavage->CyclicPeptide

Figure 2: Schematic of head-to-tail cyclization using a safety-catch linker, illustrating the activation, cyclization, and cleavage steps.

2. Linkers for Side-Chain to Side-Chain Cyclization

This strategy involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. This approach is highly versatile and allows for the introduction of various cyclic constraints. Common side-chain cyclization chemistries include the formation of lactam bridges (amide bonds), disulfide bonds, and thioether bonds.

Lactam Bridge Formation:

A common method involves the formation of an amide bond between the side chains of an acidic amino acid (Asp or Glu) and a basic amino acid (Lys, Orn, or Dap). The synthesis requires orthogonal protecting groups on the side chains that can be selectively removed to allow for intramolecular amide bond formation.

Experimental Protocol: On-Resin Side-Chain Lactam Bridge Formation

  • Resin and Linker Selection: Choose a resin and linker compatible with Fmoc chemistry, such as a Rink Amide resin.

  • Linear Peptide Synthesis: Synthesize the linear peptide, incorporating the acidic and basic amino acids with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

  • Selective Deprotection: Remove the Alloc and Allyl protecting groups using a palladium catalyst, such as Pd(PPh₃)₄.

  • On-Resin Cyclization: Perform the intramolecular amide bond formation using a coupling reagent like HATU or HBTU in the presence of a base such as DIEA.

  • Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cocktail.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Side_Chain_Lactam_Bridge Resin Solid Support (e.g., Rink Amide) Peptide Linear Peptide (on resin) Resin->Peptide Deprotection Selective Deprotection of Side Chains (e.g., Pd(PPh3)4) Peptide->Deprotection Cyclization Intramolecular Amide Bond Formation (e.g., HATU, DIEA) Deprotection->Cyclization Cleavage Cleavage from Resin & Final Deprotection (TFA Cocktail) Cyclization->Cleavage CyclicPeptide Side-Chain Cyclized Peptide Cleavage->CyclicPeptide

Figure 3: Workflow for on-resin side-chain to side-chain lactam bridge formation, emphasizing the use of orthogonal protecting groups.

3. Backbone Cyclization Strategies

Backbone cyclization involves the formation of a covalent bond that includes a backbone atom, offering unique conformational constraints. These strategies often employ specialized linkers or modified amino acids. While less common than head-to-tail or side-chain cyclization, backbone cyclization can yield novel peptide architectures with interesting biological properties.

Conclusion and Future Perspectives

The selection of an appropriate on-resin cyclization linker is a cornerstone of successful cyclic peptide synthesis. A thorough understanding of the chemical principles governing different linker types, their cleavage conditions, and their compatibility with various cyclization strategies is essential for the medicinal chemist. As the demand for more sophisticated and potent peptide therapeutics grows, so too will the innovation in linker technology. Future developments will likely focus on linkers that offer even greater orthogonality, milder cleavage conditions, and the ability to facilitate novel and complex cyclization topologies. The continued evolution of these critical tools will undoubtedly expand the accessible chemical space for cyclic peptides and accelerate the development of next-generation peptide-based drugs.

References

  • García-Ramos, Y., & Tulla-Puche, J. (2022). Recent Advances in the Chemical Synthesis of Cyclic Peptides. MDPI. [Link]

  • Lau, Y. H., & Dunn, G. D. (2018). Cyclic peptides: A versatile framework for therapeutics. Bioorganic & Medicinal Chemistry. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications. [Link]

The Strategic Role of Methyl 3-amino-4-(methylamino)benzoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-amino-4-(methylamino)benzoate, a key chemical intermediate, and its pivotal role in the synthesis of complex therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and application, with a focus on its utility in constructing the privileged benzimidazole scaffold.

Introduction to a Versatile Scaffolding Reagent

In the landscape of medicinal chemistry, the efficient synthesis of novel molecular architectures is paramount. Certain chemical entities serve as foundational building blocks, enabling the rapid and reliable construction of diverse compound libraries. This compound has emerged as one such critical intermediate. Its unique arrangement of functional groups—a vicinal diamine and a methyl ester—makes it an ideal precursor for the synthesis of substituted benzimidazoles, a scaffold of significant therapeutic importance.

The benzimidazole core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its favorable physicochemical properties and versatile biological activity.[1][2][3] This guide will explore the journey from the foundational properties of this compound to its strategic application in the development of next-generation therapeutics, as exemplified in recent patent literature.

Physicochemical Profile and Handling

A thorough understanding of a starting material's properties is fundamental to its successful application in complex synthetic workflows.

Chemical and Physical Properties

This compound is a difunctionalized aromatic compound. The strategic placement of its amine and ester functionalities dictates its reactivity and utility.

PropertyValueSource
CAS Number 66315-16-0[4]
Molecular Formula C₉H₁₂N₂O₂[4]
Molecular Weight 180.20 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES CNC1=C(C=C(C=C1)C(=O)OC)N[4]
Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Intermediate

A plausible and commonly employed synthetic pathway is illustrated below. This process begins with a suitable commercially available starting material, which is nitrated and then selectively reduced to yield the desired vicinal diamine.

G cluster_0 Synthetic Pathway A Methyl 4-(methylamino)-3-nitrobenzoate B This compound A->B Reduction (e.g., H₂, Pd/C)

Caption: General synthetic route to this compound.

Application in Benzimidazole Synthesis: A Privileged Scaffold

The primary utility of this compound in drug discovery lies in its role as a precursor to 2-substituted benzimidazoles. The vicinal diamine functionality allows for a condensation reaction with a variety of carboxylic acids or their derivatives to form the heterocyclic benzimidazole ring system.

The Condensation Reaction

The formation of the benzimidazole ring is typically achieved by reacting this compound with a carboxylic acid in the presence of a coupling agent or under acidic conditions that promote dehydration. This reaction is robust and allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, enabling extensive exploration of the chemical space for desired biological activity.

G cluster_workflow Benzimidazole Synthesis Workflow start Starting Materials: - this compound - R-COOH (Carboxylic Acid) coupling Amide Coupling (e.g., HATU, TEA, DMF) start->coupling cyclization Intramolecular Cyclization (often spontaneous or acid-catalyzed) coupling->cyclization product Final Product: Substituted Benzimidazole cyclization->product

Caption: Workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol

The following protocol is adapted from the experimental procedures described in patent WO2017207340A1, which details the synthesis of novel substituted benzimidazoles for the treatment of various diseases.[5]

Reaction: Synthesis of a 2-substituted benzimidazole derivative.

Materials:

  • This compound (3.49 g, 19 mmol)[5]

  • 3-(4-Methylpiperazin-1-yl)propanoic acid (5 g, 29 mmol)[5]

  • HATU (1-[-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (11 g, 29 mmol)[5]

  • Triethylamine (TEA) (4 ml, 29 mmol)[5]

  • Dimethylformamide (DMF) (52 ml)[5]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • To a solution of this compound (3.49 g, 19 mmol) and 3-(4-Methylpiperazin-1-yl)propanoic acid (5 g, 29 mmol) in DMF (52 ml), add HATU (11 g, 29 mmol) and triethylamine (4 ml, 29 mmol).[5]

  • Stir the reaction mixture at room temperature overnight.[5]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.[5]

  • Dissolve the residue in ethyl acetate.[5]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.

Therapeutic Potential of Derived Benzimidazoles

The benzimidazole derivatives synthesized from this compound have shown potential in a wide range of therapeutic areas, underscoring the value of this intermediate.

Broad Spectrum of Activity

Patent WO2017207340A1 discloses that the resulting benzimidazole compounds are being investigated for the treatment of:

  • Endometriosis and associated pain[6]

  • Lymphomas[6]

  • Rheumatoid arthritis[6]

  • Spondyloarthritides[6]

  • Lupus erythematosus[6]

  • Multiple sclerosis[6]

  • Macular degeneration[6]

  • COPD[6]

  • Tumor diseases[6]

  • Psoriasis[6]

This broad range of potential applications highlights the versatility of the benzimidazole scaffold and, by extension, the importance of its precursor, this compound. Other patents reveal the utility of benzimidazole derivatives as inhibitors of TRPC6, a transient receptor potential cation channel, for treating conditions like renal diseases, pulmonary hypertension, and heart failure.[7]

Conclusion and Future Outlook

This compound serves as a cornerstone intermediate in the synthesis of medicinally relevant benzimidazole derivatives. Its well-defined structure provides a reliable and efficient entry point for creating vast libraries of compounds for biological screening. The successful application of this building block in developing candidates for a multitude of diseases, from inflammatory conditions to cancer, validates its strategic importance in drug discovery pipelines. As the demand for novel therapeutics continues to grow, the role of such versatile and powerful chemical tools will only become more critical.

References

  • WO2017207340A1 - Novel substituted benzimidazole, methods for the production thereof, pharmaceutical preparations containing same, and use thereof to produce medicaments. Google Patents.
  • Supporting Information for "A mild and efficient method for the synthesis of methyl esters from benzylic alcohols". The Royal Society of Chemistry. Available at: [Link]

  • Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. PubChem. Available at: [Link]

  • WO2017207340A1 - Neue substituierte benzimidazole, verfahren zu ihrer herstellung, pharmazeutische präparate die diese enthalten, sowie deren verwendung zur herstellung von arzneimitteln. Google Patents.
  • This compound | C9H12N2O2 | CID 15586064. PubChem. Available at: [Link]

  • WO2020210597A1 - Benzimidazole derivatives and their uses. Google Patents.
  • Benzimidazoles in Drug Discovery: A Patent Review. OUCI. Available at: [Link]

  • New substituted benzimidazole derivatives: a patent review (2013 - 2014). PubMed. Available at: [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Methyl 3-amino-4-(methylamino)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4-(methylamino)benzoate (MAMB) is a "privileged structure" in medicinal chemistry, serving as a critical precursor for 1-methyl-benzimidazole scaffolds. While widely recognized as the starting material for tyrosine kinase inhibitors like Nilotinib and Imatinib , its utility in Solid-Phase Peptide Synthesis (SPPS) is an advanced application for generating peptidomimetics and DNA-binding ligands.

This guide details the protocol for integrating MAMB into solid-phase workflows. Unlike standard amino acids, MAMB requires specific handling to leverage its ortho-diamine functionality for on-resin heterocycle formation. This protocol focuses on the "Carboxyl-Linkage Strategy," where MAMB acts as a C-terminal cap or internal scaffold, undergoing oxidative cyclization to yield high-purity benzimidazole chimeras.

Strategic Rationale & Mechanism

Why MAMB?

In standard SPPS, benzimidazoles are often synthesized using o-phenylenediamine.[1] However, unsubstituted diamines lead to tautomeric mixtures (N1-H vs N3-H), complicating SAR studies.[1] MAMB solves this by providing a fixed N-methyl group , ensuring:

  • Regiodefined Cyclization: The product is strictly an N-methyl benzimidazole.

  • Reduced Aggregation: The N-methyl group disrupts inter-chain hydrogen bonding, a common issue in resin-bound aromatic sequences.

  • Orthogonal Reactivity: The primary amine (C3-NH2) and secondary amine (C4-NHMe) have distinct nucleophilic profiles, allowing for controlled stepwise reactions.

Mechanistic Pathway

The integration involves two phases: Anchoring (amide coupling) and Cyclization (heterocycle formation).

The Regioselectivity Factor: The primary amine at position 3 is less sterically hindered and typically forms the imine (Schiff base) with an aldehyde first. The secondary N-methyl amine then attacks the imine carbon to close the ring. This specific order of operations is crucial for the purity of the final scaffold.

Mechanism MAMB MAMB (Free Acid) Coupled Anchored Intermediate MAMB->Coupled + HATU/DIEA Resin Resin-Bound Peptide Resin->Coupled Schiff Schiff Base (Imine) Coupled->Schiff + Aldehyde (R-CHO) Cyclized Dihydro- benzimidazole Schiff->Cyclized Intramolecular Attack (NHMe) Final 1-Methyl Benzimidazole Cyclized->Final Oxidation (Air/Oxone)

Figure 1: Mechanistic pathway for the stepwise assembly of the benzimidazole core on solid phase.

Experimental Protocols

Pre-Activation: Saponification

MAMB is commercially supplied as a methyl ester. For SPPS, the free acid is required for coupling to the resin-bound amine.

Reagents:

  • This compound (1.0 eq)

  • LiOH (3.0 eq)[1]

  • THF/Water (3:1 v/v)[1]

Protocol:

  • Dissolve MAMB in THF/Water.

  • Add LiOH and stir at RT for 4 hours (Monitor via TLC/LCMS for ester disappearance).

  • Acidify to pH 3.0 with 1M HCl.

  • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Critical Step: Use the crude acid immediately or store under Argon. Oxidation of the diamine can occur upon prolonged air exposure.[2]

Phase 1: Resin Loading (Anchoring)

This step attaches the MAMB scaffold to the N-terminus of the resin-bound peptide.

Reagents:

  • Resin: Rink Amide or Wang (0.5 mmol/g loading)[1]

  • Coupling Agents: HATU (0.95 eq), HOAt (0.95 eq)[1]

  • Base: DIEA (2.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Swell Resin: DCM (3x 5 min), then DMF (3x 5 min).

  • Activation: Dissolve 3-amino-4-(methylamino)benzoic acid (3 eq relative to resin) in DMF. Add HATU and DIEA. Pre-activate for 2 minutes.

    • Note: Do not exceed 5 minutes pre-activation to avoid guanidinium formation on the primary amine.

  • Coupling: Add solution to resin. Shake at RT for 2 hours.

  • Wash: DMF (3x), DCM (3x).

  • QC Check: Perform a Chloranil test. (Kaiser test may be inconclusive due to the aromatic amines). A negative test (no blue particles) indicates successful coupling.

Phase 2: On-Resin Cyclization (Benzimidazole Formation)

This step converts the anchored diamine into the bioactive benzimidazole.

Method A: Oxidative Cyclization with Aldehydes (Mild) Best for introducing diversity at the C2 position.

  • Reagent Prep: Prepare a 0.5 M solution of the desired Aldehyde (R-CHO) in DMF containing 1% AcOH.

  • Imine Formation: Add aldehyde solution to the resin. Shake for 4 hours at RT.

  • Oxidation: Drain solvent. Add a solution of Oxone® (1.0 eq) or Cu(OAc)₂ (0.1 eq) in DMF/H₂O (9:1).[1] Shake open to air for 12 hours.

    • Alternative: Simple air oxidation (bubbling air through the resin suspension) works for 24 hours but is slower.

  • Wash: DMF (5x), MeOH (3x), DCM (3x).

Method B: Condensation with Carboxylic Acids (Robust) Best for chemically stable, non-oxidizable substrates.[1]

  • Coupling: Couple the carboxylic acid (R-COOH) to the primary amine (C3-NH2) using DIC/HOBt (standard protocol).

  • Cyclization: Treat resin with AcOH (glacial) at 60°C for 4 hours. The acidic heat drives the dehydration to close the ring.

Quality Control & Analysis

Cleavage Cocktail
  • Reagent: TFA/TIS/H₂O (95:2.5:2.5).[1]

  • Time: 2 hours at RT.

  • Workup: Precipitate in cold diethyl ether.

Analytical Parameters

Summarized below are the expected shifts confirming the transformation from MAMB to Benzimidazole.

FeatureMAMB (Precursor)Benzimidazole (Product)
UV Profile

~250, 310 nm

~280, 305 nm (Distinct shoulder)
MS (ESI+) [M+H]+ = 167.2 (Acid core)[M+H]+ = Core + Aldehyde - 2H
H-NMR (Key) 2.8 ppm (N-Me, singlet)~3.8 ppm (N-Me, downfield shift due to aromaticity)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the diamineSwitch to HATU/HOAt and double couple. Increase temperature to 40°C.
Over-alkylation Reaction of aldehyde with both amines indiscriminatelyEnsure 1% AcOH is present during imine formation to protonate the more basic secondary amine, directing reaction to the primary amine first.
Oxidation Failure Insufficient oxidantSwitch from air oxidation to Oxone® or DDQ (0.1 eq).[1]
Side Products N-oxide formationAvoid mCPBA. Use Cu(OAc)₂ for milder oxidative cyclization.[1]

Visualization: Complete Workflow

Workflow Start Start: Methyl 3-amino-4- (methylamino)benzoate Step1 1. Saponification (LiOH, THF/H2O) Start->Step1 Hydrolysis Step2 2. Resin Loading (HATU, DIEA, DMF) Step1->Step2 Free Acid Activation Step3 3. Aldehyde Condensation (R-CHO, 1% AcOH) Step2->Step3 Schiff Base Formation Step4 4. Oxidative Cyclization (Cu(OAc)2 or Air) Step3->Step4 Ring Closure Finish Final Product: Resin-Bound 1-Methyl Benzimidazole Step4->Finish QC Check

Figure 2: Step-by-step operational workflow for SPPS integration.

References

  • Solid-Phase Synthesis of Benzimidazoles (General Protocol)

    • Hermann, T. et al. "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Tetrahedron Letters, 2003.[1]

  • MAMB as a Precursor (Nilotinib Context)

    • BenchChem Application Note. "Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis."

  • Oxidative Cyclization Mechanisms

    • Wang, L. et al. "Regioselective synthesis of benzimidazoles."[1][3] Organic Letters, 2017.[1][3] [1]

  • Regioselectivity in Diamine Cyclizations

    • Gordon, D. & Balasubramanian, S. "Solid Phase Synthesis of Benzimidazoles."[1] Journal of Organic Chemistry, 1999.[1]

Sources

Synthesis of cyclic thiodepsipeptides with "Methyl 3-amino-4-(methylamino)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Cyclic Thiodepsipeptides via the MeDbz Safety-Catch Linker Strategy

Executive Summary

The synthesis of cyclic thiodepsipeptides—scaffolds critical for histone deacetylase (HDAC) inhibitors and specific antibiotics—often requires precise head-to-tail cyclization. Traditional solution-phase macrolactamization is plagued by dimerization and high dilution requirements.

This guide details the application of Methyl 3-amino-4-(methylamino)benzoate as a precursor to the MeDbz (N-Methyl-3,4-diaminobenzoic acid) linker. This "safety-catch" linker enables:

  • Regioselective Peptide Elongation: Utilizing the steric differentiation between the primary and secondary amines.

  • On-Resin Activation: Converting the inert linker into a reactive N-acylurea (Nbz) moiety.

  • Cyclative Cleavage: Facilitating an entropy-driven intramolecular attack (typically by an N-terminal Cysteine) to generate cyclic thiodepsipeptides (thiolactones) which subsequently rearrange to stable cyclic peptides.

Strategic Analysis: The MeDbz Mechanism

The core logic relies on the "Dawson Dbz" strategy, optimized here with the N-methyl variant (MeDbz) to prevent over-acylation during Solid Phase Peptide Synthesis (SPPS).

The Workflow Logic:

  • Pre-functionalization: The methyl ester reagent is hydrolyzed to its free acid form (MeDbz-OH) to allow attachment to the solid support.

  • Resin Loading: MeDbz-OH is coupled to a resin (e.g., Rink Amide).

  • Peptide Assembly: The target sequence is built on the 3-amino group (primary amine). The 4-methylamino group remains unreacted, acting as the "safety catch."

  • Activation: Post-synthesis, the resin is treated with p-nitrophenyl chloroformate. The 4-methylamino group attacks the carbonyl, forming a cyclic urea (N-acylurea).

  • Cyclization: The activated linker is now a potent leaving group. The N-terminal nucleophile (Cys-SH) attacks the C-terminal carbonyl, cleaving the peptide from the resin as a cyclic thiodepsipeptide.

Pathway Visualization

MeDbz_Mechanism Reagent Methyl 3-amino-4- (methylamino)benzoate Hydrolysis Saponification (LiOH) Reagent->Hydrolysis MeDbz_Acid MeDbz-OH (Free Acid) Hydrolysis->MeDbz_Acid Resin_Coup Resin Loading (Rink Amide) MeDbz_Acid->Resin_Coup SPPS SPPS Elongation (on 3-NH2) Resin_Coup->SPPS  First AA Coupling Activation Activation (p-NO2-PhOCOCl) SPPS->Activation  Full Sequence Cyclization Cyclative Cleavage (N-term Cys Attack) Activation->Cyclization  Formation of  N-acylurea Product Cyclic Thiodepsipeptide (Thiolactone) Cyclization->Product  Release

Caption: Workflow transforming the methyl ester reagent into a functional cyclization device.

Material Specifications

ComponentSpecificationRole
Precursor Reagent This compoundSource of the MeDbz linker scaffold.[1]
Resin Rink Amide ChemMatrix or PEGAHigh-swelling resin required for cyclization kinetics.
Coupling Agent 1 HATU / HOAtRequired for the difficult coupling of the first AA to the aniline.
Activator p-Nitrophenyl chloroformateConverts the linker into the active N-acylurea.
Base DIPEA (Diisopropylethylamine)Proton scavenger.
Solvent DMF (Anhydrous), DCMReaction media.

Detailed Protocols

Module A: Linker Preparation (Saponification)

The commercial reagent is an ester and must be converted to the carboxylic acid for resin attachment.

  • Dissolution: Dissolve 5.0 mmol of This compound in 15 mL of THF/MeOH (1:1 v/v).

  • Hydrolysis: Add 10 mL of 1 M LiOH (aq). Stir at 40°C for 4 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.

  • Work-up:

    • Neutralize to pH 6–7 with 1 M HCl.

    • Evaporate organic solvents under reduced pressure.

    • Acidify the aqueous residue to pH 3–4 (precipitate forms).

    • Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Yield Check: Expect an off-white solid (MeDbz-OH ). Verify by LC-MS (Expected Mass: ~166.18 Da).

Module B: Resin Loading & First Amino Acid Coupling

Critical Step: The aniline amine (3-position) is electronically deactivated and sterically hindered. Standard coupling will fail.

  • Resin Prep: Swell Rink Amide resin (0.5 mmol/g) in DCM for 20 min, then DMF for 20 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Linker Loading:

    • Dissolve MeDbz-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 2 hours.

    • Wash: DMF (3x), DCM (3x).

  • First AA Coupling (The Bottleneck):

    • Use Fmoc-AA-OH (typically Glycine or Cysteine is preferred at this position to reduce steric clash).

    • Cocktail: Fmoc-AA-OH (10 eq) / HATU (9.5 eq) / DIPEA (20 eq) in minimal DMF.

    • Reaction: Double coupling is mandatory . 2 x 12 hours at room temperature or 2 x 1 hour at 50°C (microwave).

    • QC: Perform a Chloranil test (sensitive for secondary amines/anilines). A negative result (no blue color) indicates successful coupling.

Module C: Elongation & Activation
  • Elongation: Proceed with standard Fmoc-SPPS for the remainder of the peptide chain.

    • Note: If synthesizing a thiodepsipeptide , ensure the N-terminal residue is an S-protected Cysteine (e.g., Fmoc-Cys(Trt)-OH).

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Activation (Safety-Catch Trigger):

    • Wash resin with DCM (dry).

    • Add p-Nitrophenyl chloroformate (5 eq) and DIPEA (5 eq) in DCM.

    • Shake for 1 hour. The resin typically changes color (yellow/orange).

    • Wash extensively with DCM to remove excess chloroformate.

    • Mechanism:[2][3][4] The 4-methylamino group attacks the chloroformate, then cyclizes onto the amide backbone, forming the N-acylurea.

Module D: Cyclative Cleavage
  • Buffer Prep: Prepare 0.2 M Phosphate buffer (pH 7.0) containing 6 M Guanidine·HCl (if peptide is hydrophobic) and 50 mM TCEP (to keep Cys reduced).

  • Reaction:

    • Add the activated resin to the buffer solution.

    • Agitate for 4–12 hours.

    • Chemical Event:[2][3][4][5][6][7] The N-terminal Cysteine thiolate attacks the activated C-terminal carbonyl.

  • Isolation:

    • Filter the resin. The filtrate contains the Cyclic Thiodepsipeptide (Thiolactone form).

    • Optional Rearrangement: If a stable amide bond is desired (S-to-N shift), adjust pH to 7.5–8.0. For thiodepsipeptide targets (retaining the S-ester), maintain pH < 6 and purify immediately.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield of First AA Aniline nucleophilicity is low.Use symmetric anhydrides or acid chlorides for the first coupling. Increase temperature to 50°C.
Incomplete Cyclization Hydrolysis of the active ester.Ensure anhydrous conditions during the Activation step (Module C).
Dimerization Resin loading too high.Use low-loading resin (<0.2 mmol/g) to simulate high dilution conditions (pseudo-dilution).

References

  • Isidro-Llobet, A., et al. (2019). "Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins." Frontiers in Chemistry. Link

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). "An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2025). "this compound."[1][8][9] National Center for Biotechnology Information. Link

  • Pultar, F., et al. (2023). "Total Synthesis of Cyclic Lipodepsipeptides." National Institutes of Health (PMC). Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of Cysteine-Rich Proteins Using the MeDbz Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Labyrinth of Cysteine-Rich Protein Synthesis

Cysteine-rich proteins (CRPs) represent a diverse and functionally significant class of molecules, encompassing toxins, growth factors, and antimicrobial peptides. Their intricate three-dimensional structures, stabilized by a network of disulfide bonds, are fundamental to their biological activity. However, the very features that endow them with potent functions also present formidable challenges to their chemical synthesis. The propensity for cysteine side chains to undergo premature oxidation, aggregation, and misfolding has historically plagued researchers, demanding innovative chemical strategies to achieve their total synthesis in high fidelity.

This application note provides a comprehensive guide for the synthesis of CRPs, leveraging the power of the second-generation N-acylurea linker, 3-amino-4-(methylamino)benzoic acid (MeDbz). We will delve into the mechanistic underpinnings of MeDbz-mediated native chemical ligation (NCL), a cornerstone technology for assembling large peptides and proteins. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient methodology for accessing these complex yet therapeutically promising molecules.

The MeDbz Advantage: A Robust Thioester Surrogate for Fmoc-SPPS

Native chemical ligation (NCL) is a powerful tool for protein synthesis, relying on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide.[1][2] However, the direct synthesis of peptide thioesters via standard Fmoc-based solid-phase peptide synthesis (SPPS) is challenging due to the lability of the thioester bond to the basic conditions used for Fmoc deprotection.[3][4]

The MeDbz linker elegantly circumvents this limitation by serving as a stable thioester surrogate, or "safety-catch" linker, that is compatible with Fmoc chemistry.[5][6][7] The linker is incorporated at the C-terminus of the peptide chain during SPPS. Following peptide assembly, the MeDbz moiety is activated on-resin to form a highly reactive N-acyl-N'-methylbenzimidazolinone (MeNbz) group.[8][9] This activated MeNbz peptide is stable to cleavage from the resin and subsequent purification, yet readily undergoes thiolysis in the presence of a thiol catalyst during the NCL reaction to generate the requisite peptide thioester in situ.[9][10]

The key advantages of the MeDbz linker include:

  • Compatibility with Fmoc-SPPS: Enables the straightforward synthesis of C-terminally activated peptides without the risk of premature thioester cleavage.[6][7]

  • Reduced Side Reactions: The N-methyl group on the MeDbz linker significantly reduces the susceptibility to undesired secondary acylation during peptide synthesis, a problem encountered with the first-generation Dbz linker.[8]

  • Robustness: The activated MeNbz intermediate is stable to standard post-SPPS manipulations, including resin cleavage and purification.[11]

  • Versatility: The MeDbz linker has been successfully applied to the synthesis of a wide range of peptides and proteins, including complex, cysteine-rich targets like cyclotides.[5][9]

Mechanism of MeDbz-Mediated Native Chemical Ligation

The synthesis of a protein via MeDbz-mediated NCL involves a series of well-defined chemical transformations. The overall workflow is depicted below.

MeDbz_NCL_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_NCL Native Chemical Ligation (NCL) SPPS 1. Peptide Fragment Assembly on MeDbz-Resin Activation 2. On-Resin Activation (MeDbz -> MeNbz) SPPS->Activation Cleavage 3. Cleavage from Resin & Deprotection Activation->Cleavage Purification1 4. HPLC Purification of MeNbz-Peptide Cleavage->Purification1 NCL_Reaction 5. Ligation of Peptide Fragments (in situ Thioester Formation) Purification1->NCL_Reaction Folding 6. Oxidative Folding (Disulfide Bond Formation) NCL_Reaction->Folding Purification2 7. Final HPLC Purification Folding->Purification2 Product Synthesized Cysteine-Rich Protein Purification2->Product

Figure 1. General workflow for the synthesis of cysteine-rich proteins using the MeDbz linker.

The chemical mechanism at the heart of the ligation step is a tandem transthioesterification and S-to-N acyl shift.

NCL_Mechanism Peptide1_MeNbz Peptide-1-CO-MeNbz Activated C-terminus Peptide1_Thioester Peptide-1-CO-SR Peptide Thioester Peptide1_MeNbz->Peptide1_Thioester Thiolysis Thiol_Catalyst {R-SH | Aryl Thiol Catalyst} Thioester_Intermediate Peptide-1-CO-S-Cys-Peptide-2 Thioester Intermediate Peptide1_Thioester->Thioester_Intermediate Transthioesterification Peptide2_Cys H2N-Cys-Peptide-2 N-terminal Cysteine Ligated_Product Peptide-1-CO-NH-Cys-Peptide-2 Native Peptide Bond Thioester_Intermediate->Ligated_Product S-to-N Acyl Shift

Figure 2. Simplified mechanism of Native Chemical Ligation (NCL).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model cysteine-rich protein using the MeDbz linker.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the C-terminal MeDbz-Peptide Fragment

This protocol outlines the manual synthesis of a peptide fragment on a MeDbz-functionalized resin using Fmoc/tBu chemistry.

Materials:

  • Fmoc-MeDbz-Wang resin or equivalent

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-MeDbz-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIPEA (6 eq.) and vortex.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Activation of the MeDbz Linker to MeNbz

This protocol describes the conversion of the C-terminal MeDbz group to the activated MeNbz group.

Materials:

  • Peptidyl-MeDbz-resin from Protocol 1

  • p-Nitrophenyl chloroformate

  • DIPEA

  • Anhydrous DCM

Procedure:

  • Wash the peptidyl-MeDbz-resin with anhydrous DCM (5 times).

  • Add a solution of p-nitrophenyl chloroformate (10 eq.) in anhydrous DCM to the resin.

  • Agitate the reaction for 2 hours at room temperature.

  • Wash the resin with DCM (5 times).

  • Add a solution of 0.5 M DIPEA in DMF and agitate for 45 minutes. The appearance of a yellow color indicates the release of p-nitrophenol and formation of the MeNbz linker.[12][13]

  • Wash the resin thoroughly with DMF (5 times), DCM (5 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification of the MeNbz-Peptide

This protocol details the cleavage of the activated peptide from the resin and its subsequent purification.

Materials:

  • Dry Peptidyl-MeNbz-resin from Protocol 2

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN) and water with 0.1% TFA for HPLC buffers

  • Lyophilizer

Procedure:

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2-3 times).

  • Dry the crude peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a minimal amount of HPLC buffer A (water/0.1% TFA).

  • Purify the peptide by RP-HPLC using a suitable gradient of buffer B (ACN/0.1% TFA).

  • Collect the fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize to obtain the pure MeNbz-peptide.

Protocol 4: Native Chemical Ligation and Oxidative Folding

This protocol describes the ligation of the purified MeNbz-peptide with an N-terminal cysteine-containing peptide, followed by oxidative folding to form the final cysteine-rich protein.

Materials:

  • Purified Peptide-MeNbz (C-terminal fragment)

  • Purified N-terminal Cys-peptide fragment

  • Ligation Buffer: 6 M Guanidine hydrochloride (GdnHCl), 0.1 M phosphate buffer, pH 7.0-7.5

  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol

  • Folding Buffer: e.g., 0.1 M Tris buffer, pH 8.0, with a redox system (e.g., reduced and oxidized glutathione)

  • Quenching solution: e.g., 10% acetic acid

Procedure:

  • Ligation:

    • Dissolve the Peptide-MeNbz and the N-terminal Cys-peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM).

    • Add the thiol catalyst to a final concentration of 20-30 mM.

    • Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours.[8]

  • Oxidative Folding:

    • Once the ligation is complete, dilute the reaction mixture into the folding buffer to a final protein concentration of 0.1-0.5 mg/mL.

    • Allow the protein to fold at 4°C or room temperature for 12-48 hours. The optimal folding conditions may need to be determined empirically.

    • Monitor the formation of the correctly folded product by RP-HPLC.

  • Purification:

    • Quench the folding reaction by adding an acid (e.g., acetic acid).

    • Purify the final folded protein by RP-HPLC.

    • Characterize the final product by mass spectrometry and other analytical techniques as required.

    • Lyophilize the pure protein.

Data Presentation

Table 1: Representative Reaction Conditions for MeDbz-Mediated NCL

ParameterRecommended RangeNotes
Peptide Concentration1-10 mMHigher concentrations can accelerate the reaction but may also promote aggregation.
pH7.0 - 7.5Optimal for the transthioesterification and S-to-N acyl shift.
Thiol CatalystMPAA, ThiophenolMPAA is often preferred due to its lower volatility and odor.
Catalyst Concentration20-50 mMEnsures efficient in situ generation of the peptide thioester.
TemperatureRoom Temperature (20-25 °C)Mild conditions preserve the integrity of the peptides.
Denaturant6 M GdnHClImproves solubility of peptide fragments and prevents premature folding.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Ligation- Inactive peptide fragments- Suboptimal pH- Insufficient catalyst- Verify the mass and purity of starting peptides.- Check and adjust the pH of the ligation buffer.- Increase the concentration of the thiol catalyst.
Aggregation during Ligation/Folding- Poor peptide solubility- High peptide concentration- Increase the concentration of the denaturant (GdnHCl).- Perform ligation/folding at a lower peptide concentration.- Screen different folding buffers and additives.
Multiple Peaks in HPLC after Folding- Misfolded isomers- Incomplete disulfide bond formation- Optimize the redox potential of the folding buffer (ratio of reduced/oxidized glutathione).- Screen different folding temperatures and times.

Conclusion

The MeDbz linker provides a powerful and reliable platform for the chemical synthesis of cysteine-rich proteins. By serving as a stable thioester surrogate compatible with standard Fmoc-SPPS, it overcomes a significant hurdle in the preparation of key intermediates for native chemical ligation. The protocols and guidelines presented in this application note offer a robust framework for researchers to access these challenging yet biologically important molecules, thereby facilitating further investigations into their structure, function, and therapeutic potential.

References

  • Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2015). Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. Journal of the American Chemical Society, 137(22), 7197–7209. [Link][9]

  • Elashal, H. E., Sim, Y. E., & Raj, M. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 8(1), 117–123. [Link][14]

  • Fairweather, J. K., & Kent, S. B. (2002). Native chemical ligation of peptides and proteins. Current protocols in protein science, Chapter 18, Unit 18.4. [Link][8]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. In Methods in Molecular Biology (Vol. 2371, pp. 245–262). Springer US. [Link][15]

  • Monaim, S. A. H. A., Acosta, G. A., Royo, M., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Solid-phase synthesis of homodetic cyclic peptides from Fmoc-MeDbz-resin. Tetrahedron Letters, 59(19), 1779–1782. [Link][6]

  • Native chemical ligation. (2023, November 29). In Wikipedia. [Link][1]

  • Otaka, A. (2017). Head-to-tail macrocyclization of cysteine-free peptides using an o -aminoanilide linker. Journal of Peptide Science, 23(7-8), 535-546. [Link]

  • Spengler, J., Blanco-Canosa, J. B., Forni, L., & Albericio, F. (2016). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 1545, pp. 41–60). Springer New York. [Link][3][4]

  • Torbeev, V. Y. (2017). Native Chemical Ligation and Beyond: Recent Developments in Chemical Protein Synthesis. Chimia International Journal for Chemistry, 71(4), 209-214. [Link][2]

  • White, C. J., & Ault, A. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry, 83(17), 10525-10534. [Link][16]

  • Zhang, L., & Tam, J. P. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298. [Link][12][13]

Sources

Application Notes & Protocols: Leveraging Methyl 3-amino-4-(methylamino)benzoate for the Development of Advanced Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic landscape is increasingly embracing peptides due to their high specificity and potency.[1] However, natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility. The incorporation of non-natural amino acids (nnAAs) and peptidomimetic scaffolds is a cornerstone strategy to overcome these limitations.[2] This guide focuses on Methyl 3-amino-4-(methylamino)benzoate, an anthranilate derivative, as a powerful building block in this endeavor. Its rigid, aromatic structure serves as a unique scaffold to induce specific secondary structures, enhance proteolytic resistance, and ultimately refine the pharmacological profile of peptide drug candidates.[3][4] We provide a comprehensive overview of its strategic application, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and subsequent methods for purification and characterization, designed for researchers and professionals in drug development.

The Strategic Advantage of Anthranilate Scaffolds in Peptide Design

Rationale: Inducing Conformational Rigidity

Peptides are inherently flexible molecules. While this flexibility is key to their biological function, it also makes them susceptible to degradation by proteases. Introducing rigid structural elements is a proven method to "lock" a peptide into its bioactive conformation. This pre-organization reduces the entropic penalty upon binding to its target, often leading to significantly higher affinity and selectivity.

This compound, an anthranilamide-based scaffold, serves precisely this purpose.[5][6] When incorporated into a peptide backbone, its planar, bicyclic-like structure acts as a potent β-turn mimetic. This constrains the peptide chain, forcing it to adopt a specific, predictable three-dimensional shape that can mimic the binding epitopes of larger proteins.[4] This structural constraint not only enhances binding but also shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

Mechanism of Structural Influence

The diagram below illustrates how the incorporation of the this compound scaffold (represented as 'MAB') transforms a flexible peptide chain into a structurally defined conformer. The two amine groups on the benzene ring allow for its seamless integration into the growing peptide chain, replacing a standard dipeptide unit while introducing a rigid turn.

G cluster_0 Flexible Linear Peptide cluster_1 Conformationally Constrained Peptide cluster_2 A1 AA1 B1 AA2 A1->B1 C1 AA3 B1->C1 D1 AA4 C1->D1 E1 AA5 D1->E1 l1 Results In A2 AA1 MAB MAB Scaffold (β-Turn Mimic) A2->MAB Peptide Bond E2 AA5 MAB->E2 Peptide Bond

Caption: Incorporation of the MAB scaffold induces a stable β-turn structure.

Experimental Protocol: Solid-Phase Synthesis of a MAB-Containing Peptide

The following protocol outlines the incorporation of an Fmoc-protected this compound derivative into a peptide sequence using standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[7]

Materials and Reagents
  • Resin: Fmoc-Rink Amide AM resin (or other suitable resin depending on C-terminal modification).[8]

  • Solvents: N,N'-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).

  • Deprotection: 20% Piperidine in DMF.[9]

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups.

  • Building Block: Fmoc-protected this compound (prepared in-house or sourced commercially). The Fmoc group should be on the 3-amino position for C-terminal elongation.

  • Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or DIC/OxymaPure.[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[8]

  • Precipitation: Cold diethyl ether.

SPPS Workflow Visualization

The synthesis follows a repetitive cycle of deprotection and coupling steps to build the peptide chain on the solid support.

spss_workflow start Start with Fmoc-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 check Repeat for Next Amino Acid? wash2->check check->deprotection Yes cleavage Final Step: Cleavage from Resin (TFA Cocktail) check->cleavage No finish Purify Peptide cleavage->finish

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel. Add DMF and shake gently for 30 minutes to swell the resin beads.[10] Drain the DMF.

  • Initial Fmoc Deprotection: Add 20% piperidine/DMF solution to the resin. Shake for 5 minutes. Drain. Repeat with a fresh portion of the solution for 15 minutes. This exposes the primary amine on the resin.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform washes in the following sequence: DMF (x3), IPA (x2), DMF (x3).

  • First Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (4 eq, 0.4 mmol) by dissolving it with HBTU (3.9 eq, 0.39 mmol) in DMF. Add DIPEA (8 eq, 0.8 mmol) and let the solution sit for 2-3 minutes.

    • Add the activation solution to the washed resin. Shake for 1-2 hours.[9]

  • Monitoring and Washing: Perform a Kaiser test to ensure the coupling reaction has gone to completion (beads will be colorless). If the test is positive (blue beads), repeat the coupling step. Once complete, drain the coupling solution and wash the resin as in step 3.

  • Chain Elongation (Iterative Cycles): Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in your sequence, including the Fmoc-protected MAB building block. The MAB derivative is coupled using the same procedure as a standard amino acid.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash cycle (Step 3).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (x3) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 5 mL of TFA/TIS/H₂O) to the resin. Shake gently for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.

    • CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Post-synthesis, the crude product is a mixture containing the desired peptide along with truncated and deleted sequences. Purification is essential, followed by characterization to confirm identity and purity.

Protocol: Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.

  • System: Preparative or semi-preparative HPLC system.

  • Column: C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (add ACN or DMSO if solubility is an issue).

    • Inject the solution onto the equilibrated column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 40 minutes.[8]

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

Protocol: Characterization by Mass Spectrometry

Mass spectrometry confirms that the purified peptide has the correct molecular weight.

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).

  • Procedure:

    • Prepare a dilute solution of the lyophilized peptide.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peaks [M+H]⁺, [M+2H]²⁺, etc.

    • Deconvolute the spectrum to determine the experimental molecular weight.

    • Compare the experimental mass with the theoretical (calculated) mass.

Data Summary

All quantitative data should be summarized for clear interpretation.

PropertyTarget Value (Example: Ac-Arg-MAB-Gly-NH₂)Observed ValueAcceptance Criteria
Sequence Acetyl-Arginine-(MAB)-Glycine-Amide--
Theoretical Mass 461.51 Da--
Observed Mass (ESI-MS) -461.6 Da± 0.2 Da of Theoretical
Purity (RP-HPLC @220nm) ->98.5%≥95% for in vitro assays

Application Focus: Disrupting a Protein-Protein Interaction Pathway

Hypothetical Target: Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic target in oncology. Short peptides derived from the p53 transactivation domain can bind to MDM2 but are rapidly degraded. By replacing a key helical region with a MAB-induced β-turn, we can design a more stable and potent peptidomimetic inhibitor.

Biological Validation Workflow

A logical workflow is required to validate the therapeutic potential of the newly synthesized peptide.

validation_workflow synthesis Synthesize & Purify MAB-Peptide binding_assay Biochemical Assay (e.g., ELISA, SPR) Determine Binding Affinity (KD) synthesis->binding_assay cell_assay Cell-Based Assay (e.g., Western Blot for p53) Confirm Target Engagement binding_assay->cell_assay Potent Binders stability_assay Stability Assay (Incubate in Serum) Measure Half-life cell_assay->stability_assay Cell-Active result Lead Candidate stability_assay->result Stable & Active

Caption: Workflow for validating a therapeutic MAB-containing peptide.

Illustrative Signaling Pathway

The MAB-peptide is designed to intervene in the p53 degradation pathway. By binding to MDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53, allowing p53 to accumulate and trigger apoptosis in cancer cells.

signaling_pathway cluster_normal Normal Regulation MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Targeted for Degradation Apoptosis Apoptosis p53->Apoptosis Accumulates & Activates Proteasome->Apoptosis Inhibited MAB_Peptide MAB-Peptide (Inhibitor) MAB_Peptide->MDM2 Blocks Binding Site

Caption: MAB-peptide inhibits MDM2, stabilizing p53 to promote apoptosis.

Safety and Handling

Researchers must adhere to strict safety protocols. This compound and its derivatives may cause skin and eye irritation.[11] Reagents used in SPPS are hazardous:

  • TFA: Highly corrosive, causes severe burns. Use in a fume hood with appropriate PPE.

  • Piperidine: Toxic and flammable. Handle with care.

  • Coupling Reagents (e.g., HBTU): Can be sensitizers. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • Biosynth. (n.d.). 3-Amino-4-(methylamino)benzoic acid.
  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
  • ChemicalBook. (n.d.). Methyl 4-aMino-3-(MethylaMino)benzoate synthesis.
  • ResearchGate. (n.d.). Applications of Self-Assembling Peptide Scaffolds in Regenerative Medicine.
  • PubMed. (2022). Hydrogels with intrinsic antibacterial activity prepared from naphthyl anthranilamide (NaA) capped peptide mimics.
  • ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • Wikipedia. (n.d.). Trimebutine.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.
  • Springer Nature Experiments. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • PubMed Central. (n.d.). Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • ChemScene. (n.d.). This compound.
  • PubMed Central. (n.d.). Insertion of anthranilyl unit into inert amides: A facile route to oligoamides and cyclic peptides.
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Journal of the American Chemical Society. (n.d.). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
  • MDPI. (n.d.). Anthranilamide-based Short Peptides Self-Assembled Hydrogels as Antibacterial Agents.
  • ResearchGate. (n.d.). Synthetic Peptides as Protein Mimics.
  • Fluorochem. (n.d.). Methyl 4-amino-3-(methylamino)benzoate.
  • PubMed Central. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Royal Society of Chemistry. (2004). The synthesis of peptides and proteins containing non-natural amino acids.
  • ResearchGate. (n.d.). Solid Phase Synthesis of 4″-epi-Methylamino-4″-deoxyavermectin B1 Benzoate.
  • MDPI. (2023). Short Peptides for Hydrolase Supramolecular Mimicry and Their Potential Applications.
  • Macquarie University. (n.d.). Hydrogels with intrinsic antibacterial activity prepared from naphthyl anthranilamide (NaA) capped peptide mimics.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • PubMed Central. (n.d.). Synthesis of Peptidyl-tRNA Mimics for Structural Biology Applications.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Pharmaffiliates. (n.d.). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Tokyo Chemical Industry. (n.d.). Methyl 3-Amino-4-methylbenzoate.
  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in MeDbz linker reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in MeDbz Linker Reactions

Executive Summary: The MeDbz "Steric Trade-Off"

User Context: You are likely using the MeDbz (3-amino-4-(methylamino)benzoic acid) linker because you need to generate a peptide thioester (for Native Chemical Ligation) or a cyclic peptide, and you want to avoid the branching/over-acylation side-reactions common with the non-methylated Dbz (Dawson) linker.

The Challenge: The N-methyl group on the MeDbz linker is a double-edged sword. While it successfully blocks the formation of branched peptides (by preventing acylation at the aniline nitrogen during chain elongation), it creates significant steric hindrance during the loading of the first amino acid .

This guide addresses the two critical steric bottlenecks:

  • The "First Residue" Wall: Loading the first amino acid onto the sterically hindered secondary amine of the linker.

  • The "Activation" Hurdle: Cyclization kinetics when the C-terminal residue is bulky (e.g., Val, Ile, Pro).

Module 1: The Primary Bottleneck – Loading the First Amino Acid

The Mechanism of Failure

Standard coupling protocols (e.g., HBTU/DIC) often fail here. The secondary amine of the MeDbz linker is electron-rich but sterically crowded by the N-methyl group and the resin matrix. Incomplete coupling at this stage leads to deletion sequences (missing C-terminal residue) or total synthesis failure.

Optimized Coupling Protocol (High-Steric Load)

Use this protocol for the first amino acid attachment only.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent HBTU, HCTU, or DICHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Base DIPEA (2 equiv)DIPEA (4 equiv) or TMP (2,4,6-Trimethylpyridine)
Stoichiometry 3-5 equiv AA5-10 equiv AA
Solvent DMFDMF (Critical: Minimal volume to maximize concentration)
Reaction Time 1 hour2 x 2 hours (Double Coupling)
Additives HOBtHOAt (If not using HATU)
Step-by-Step Workflow
  • Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Activation: Dissolve Fmoc-AA-OH (5 equiv) and HATU (4.9 equiv) in minimal DMF. Add DIPEA (10 equiv). Pre-activate for 30 seconds only.

  • Coupling: Add solution to the resin-bound MeDbz linker. Agitate for 2 hours.

  • Drain & Repeat: Drain the vessel. Repeat Step 2 and 3 (Double Coupling).

  • QC Check: Perform a Chloranil Test or Bromophenol Blue Test .

    • Note: The Kaiser test (Ninhydrin) is for primary amines and will yield false negatives here. You are testing for the presence of the secondary amine.[1]

    • Result: If the beads remain blue/green, a third coupling using symmetric anhydride activation (Fmoc-AA-OH + DIC, no base) is required.

Module 2: Post-Synthesis Activation & Cyclization

The Steric Clash at Cyclization

After peptide assembly, the MeDbz linker must be activated (acylated) to form the Nbz (N-acyl-benzimidazolinone) moiety. This cyclization is driven by the nucleophilic attack of the amide nitrogen onto the activated linker urea.

Risk Factor: If your C-terminal amino acid is Valine, Isoleucine, or Proline , the steric bulk adjacent to the linker can retard this cyclization, leading to hydrolysis rather than Nbz formation.

Troubleshooting Flowchart

MeDbz_Troubleshooting Start Peptide-MeDbz-Resin (Synthesis Complete) Activation Activation Step (p-Nitrophenyl Chloroformate) Start->Activation Check_C_Term Is C-Terminus Bulky? (Val, Ile, Pro, Thr) Activation->Check_C_Term Standard_Cyc Standard Cyclization (0.5M DIPEA in DMF, 1h) Check_C_Term->Standard_Cyc No (Gly, Ala, etc.) Extended_Cyc Extended Cyclization (Overnight, 50°C) Check_C_Term->Extended_Cyc Yes (Steric Hindrance) Result_Nbz Nbz-Peptide Formed (Ready for Thiolysis) Standard_Cyc->Result_Nbz High Yield Extended_Cyc->Result_Nbz Improved Yield Result_Hyd Hydrolysis/Side Rxn Extended_Cyc->Result_Hyd Trace Water Present

Caption: Decision matrix for activating the MeDbz linker based on the steric profile of the C-terminal amino acid.

Module 3: Frequently Asked Questions (Technical)

Q1: I am seeing a "deletion peptide" mass (M - [C-term AA]) in my final cleavage. What happened? A: This is the hallmark of a failed first coupling. The MeDbz secondary amine did not react with your first Fmoc-AA, so the peptide grew directly from any unreacted primary amines or was washed away.

  • Fix: Switch to the HATU/DIPEA protocol described in Module 1. Ensure your Fmoc-MeDbz loading onto the resin was not too high (< 0.4 mmol/g is recommended to reduce inter-chain aggregation).

Q2: Why use MeDbz instead of the standard Dbz (Dawson) linker if the coupling is so hard? A: The standard Dbz linker possesses two primary amines. During peptide elongation, the aniline nitrogen can inadvertently be acylated, creating branched peptides that are impossible to separate. The MeDbz N-methyl group sterically protects the aniline nitrogen, forcing linearity. The difficult first coupling is the "price" you pay for a cleaner crude profile later.

Q3: Can I use microwave irradiation for the first coupling? A: Yes, but with caution. Microwave heating (e.g., 75°C) significantly overcomes the steric barrier of the N-methyl group.

  • Warning: High temperature with Cysteine or Histidine at the C-terminus can lead to racemization. If your first residue is Cys or His, stick to room temperature double-coupling with HATU. For non-racemizable residues (Gly, Ala) or robust residues (Leu, Phe), microwave coupling is highly effective.

Q4: My Nbz-peptide hydrolyzed back to the free acid during cleavage. Why? A: The Nbz moiety is reactive. If your cleavage cocktail contains water (e.g., 95% TFA / 2.5% TIS / 2.5% H2O ), the activated urea can hydrolyze.

  • Fix: Avoid water in the final cleavage cocktail if you intend to isolate the Nbz-peptide. Use TFA/TIS/DCM or perform the thiolysis (conversion to thioester) in situ or immediately after cleavage.

Module 4: Mechanistic Visualization

Understanding the specific atoms involved helps in troubleshooting.

MeDbz_Mechanism Resin Resin Support MeDbz MeDbz Linker (Secondary Amine) Resin->MeDbz Steric STERIC BLOCK (N-Methyl Group) MeDbz->Steric Causes AA1 Incoming Fmoc-AA (Activated Ester) AA1->MeDbz Blocked by Sterics Coupled Linear Peptide (No Branching) AA1->Coupled Requires HATU/Heat

Caption: The N-methyl group (Red) prevents branching but blocks the incoming amino acid (Yellow), requiring high-energy coupling conditions.

References

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation.[2][3] Angewandte Chemie International Edition, 47(36), 6851–6855.[2]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.[4] Methods in Molecular Biology, 2371, 101-115.[4]

  • Mendez, et al. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker.[5] The Journal of Organic Chemistry, 83(17), 10525–10534.[5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Methyl 3-amino-4-(methylamino)benzoate (MeDbz) vs. 3,4-diaminobenzoic acid (Dbz) as Linker Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, the choice of linker is a critical determinant of success. The linker, far from being a mere spacer, profoundly influences the physicochemical properties, conformational dynamics, and ultimately, the biological activity of the entire molecule.[1][2] This guide provides an in-depth comparison of two aromatic diamine linker building blocks: Methyl 3-amino-4-(methylamino)benzoate (MeDbz) and 3,4-diaminobenzoic acid (Dbz). While direct comparative studies in the context of PROTACs are limited, this document synthesizes available data and established medicinal chemistry principles to offer a scientifically grounded perspective on their respective merits and potential applications.

The Central Role of the Linker in Bifunctional Molecules

Bifunctional molecules, such as PROTACs, are designed to bring two proteins into close proximity, typically a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3-binding moieties is instrumental in this process, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[3][4] The linker's length, rigidity, and chemical composition can impact cell permeability, solubility, and metabolic stability, all of which are crucial for therapeutic efficacy.[5][6]

Physicochemical Properties: A Tale of Two Amines

A key differentiator between MeDbz and Dbz is the presence of a methyl group on one of the amino functionalities in MeDbz. This seemingly minor structural modification can have significant implications for the molecule's properties.

PropertyThis compound (MeDbz)3,4-diaminobenzoic acid (Dbz)Reference(s)
Molecular Formula C9H12N2O2C7H8N2O2[7]
Molecular Weight 180.20 g/mol 152.15 g/mol [7]
Calculated LogP (XLogP3) 1.10.7[7],[8]
Hydrogen Bond Donors 23Inferred from structure
Hydrogen Bond Acceptors 33Inferred from structure

The higher calculated LogP of MeDbz suggests a slight increase in lipophilicity compared to Dbz, which could influence membrane permeability.[9] Crucially, the N-methylation in MeDbz reduces the number of hydrogen bond donors from three to two. This reduction in hydrogen bonding potential can be a strategic advantage in drug design, as it may lead to improved cell permeability and oral bioavailability by minimizing the desolvation penalty upon crossing the cell membrane.[5]

Synthetic Considerations: Navigating Reactivity and Selectivity

From a synthetic chemistry perspective, the differing nature of the amino groups in MeDbz and Dbz presents distinct advantages and challenges.

3,4-diaminobenzoic acid (Dbz) possesses two primary aromatic amine groups. While this offers two points for potential conjugation, it can also lead to challenges in achieving selective mono-acylation, potentially resulting in undesired side products or the need for protecting group strategies.

This compound (MeDbz) , on the other hand, features one primary and one secondary aromatic amine. The secondary amine is generally less nucleophilic than the primary amine due to steric hindrance and electronic effects. This inherent difference in reactivity can be exploited for regioselective functionalization, allowing for a more controlled and predictable synthesis of bifunctional molecules. In peptide chemistry, for instance, MeDbz has been shown to prevent the formation of branched peptides, highlighting its utility in directing acylation to a specific site.[10] This principle is directly applicable to the synthesis of PROTACs, where precise control over linker attachment is paramount.

Experimental Workflow: Regioselective Acylation of MeDbz

This workflow illustrates the conceptual advantage of MeDbz in achieving selective functionalization.

MeDbz MeDbz (Primary & Secondary Amine) Reaction Amide Coupling MeDbz->Reaction AcylatingAgent Acylating Agent (e.g., Activated Ester) AcylatingAgent->Reaction SolventBase Solvent & Base SolventBase->Reaction MonoAcylated Mono-acylated MeDbz (Predominantly on Primary Amine) DiAcylated Di-acylated Side Product (Minor) Reaction->MonoAcylated Major Product Reaction->DiAcylated Minor Product

Caption: Generalized PROTAC synthesis workflow.

Experimental Protocols

General Protocol for Amide Coupling to Dbz or MeDbz

Objective: To couple a carboxylic acid-containing molecule (e.g., a POI ligand) to the primary amine of Dbz or MeDbz.

Materials:

  • Dbz or MeDbz (1.0 eq)

  • Carboxylic acid-containing molecule (1.0-1.2 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography).

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Dbz or MeDbz in anhydrous DMF.

  • Add the solution of Dbz or MeDbz dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-acylated product.

Note: For Dbz, careful control of stoichiometry and reaction conditions is crucial to minimize di-acylation. For MeDbz, the primary amine is expected to be the major site of acylation.

Conclusion: A Strategic Choice Based on Project Goals

The choice between MeDbz and Dbz as a linker building block is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.

Choose 3,4-diaminobenzoic acid (Dbz) when:

  • A more hydrophilic linker is desired.

  • The synthetic route is designed to accommodate potential challenges with regioselectivity, or when di-functionalization is the intended outcome.

  • Minimizing LogP is a primary objective.

Choose this compound (MeDbz) when:

  • Improved cell permeability is a key objective.

  • Regiocontrolled synthesis is a priority to streamline the synthetic route and minimize side products.

  • Modulating metabolic stability by blocking a potential N-acylation or N-oxidation site on a primary amine is being explored.

Ultimately, the optimal linker is identified through empirical evaluation. [6][11]This guide provides a framework for making an informed initial selection between MeDbz and Dbz, enabling researchers to design and synthesize bifunctional molecules with a higher probability of success.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. ACS Publications. [Link]

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. ResearchGate. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. [Link]

  • This compound. MySkinRecipes. [Link]

  • Crystallization of VHL-based PROTAC-induced ternary complexes. PubMed. [Link]

  • X-ray structures of ternary complexes and degradation measurements of... ResearchGate. [Link]

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. PubMed. [Link]

  • Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. RSC Publishing. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. [Link]

  • Example of a ternary complex. X-ray crystal structure of PROTAC 1... ResearchGate. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • The Role of N-Methylated Amino Acids in Drug Discovery. N/A. [Link]

  • Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides. PMC. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]

  • Synthesis of a daptomycin thiolactone analogue via the MeDbz ‐linker‐based cyclative‐cleavage approach. ResearchGate. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. [Link]

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. PMC. [Link]

  • Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. PubMed. [Link]

  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed. [Link]

  • Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation. PubMed. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. PubMed. [Link]

  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. [Link]

  • In Silico Design, Synthesis, and Evaluation of PROTAC Against Hematopoietic Prostaglandin D Synthase. PubMed. [Link]

  • Exploiting the MeDbz Linker To Generate Protected or Unprotected C‐Terminally Modified Peptides. OUCI. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. MDPI. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. ResearchGate. [Link]

  • Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. MDPI. [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. PMC. [Link]

  • Chemistries of bifunctional PROTAC degraders. ResearchGate. [Link]

  • Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. PMC. [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

Sources

Advantages of the MeDbz linker in reducing branched peptide formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptide thioesters and C-terminal modified peptides via Fmoc-SPPS, the MeDbz (N-methyl-3,4-diaminobenzoic acid) linker represents a critical evolution over the first-generation Dbz (Dawson) linker. While the original Dbz linker enabled the "N-acylurea" strategy for thioester generation, it suffers from a significant liability: branched peptide formation (over-acylation) during the synthesis of glycine-rich or sterically unhindered sequences.

This guide details how the MeDbz linker utilizes a simple methyl modification to sterically protect the aniline "safety catch," effectively eliminating branching side reactions while maintaining high reactivity for downstream activation. We provide comparative data, mechanistic insights, and a self-validating protocol for implementation.

The Challenge: Branched Peptide Formation with Dbz

The original Dbz linker (3,4-diaminobenzoic acid) relies on the differentiation between two amine groups on the benzene ring. Ideally, the peptide chain grows exclusively from one amine, leaving the second amine free to act as a nucleophile during the final activation step.

However, in practice, the electronic and steric differences between the two amines are often insufficient to prevent off-target acylation.

  • The Failure Mode: During the coupling of amino acids (particularly Glycine) or under strong acylating conditions, the "safety catch" amine—which should remain free—becomes acylated.

  • The Result: A branched peptide (diacylated linker) is formed. This species cannot undergo the required cyclization to form the N-acylurea (Nbz), rendering the peptide dead-end and significantly reducing yield.

  • Quantifiable Impact: Research has shown that for challenging sequences like pentaglycine (Gly5), the original Dbz linker can yield up to 54% branched byproducts , making it unviable for certain targets.

The Solution: MeDbz Linker Mechanism

The MeDbz linker (3-amino-4-(methylamino)benzoic acid) solves this regioselectivity problem through steric hindrance . By methylating the 4-amino position, the reactivity of this "safety catch" amine is tuned precisely:

  • During SPPS (Elongation): The N-methyl group creates enough steric bulk to prevent reaction with Fmoc-amino acids, even under potent coupling conditions (e.g., HATU/DIEA). The peptide grows exclusively on the unmethylated 3-amino group.

  • During Activation: The N-methyl aniline remains nucleophilic enough to react with the highly electrophilic activator (p-nitrophenyl chloroformate), allowing the formation of the cyclic N-acyl-N'-methylurea (MeNbz).

Mechanism of Action: Branching vs. Protection

MeDbz_Mechanism cluster_dbz Original Dbz Linker (Risk) cluster_medbz MeDbz Linker (Solution) Dbz Dbz Linker (Two NH2 groups) Coupling Fmoc-AA Coupling (Strong Activation) Dbz->Coupling Branching Branched Peptide (Diacylation) Coupling->Branching Off-target acylation of 2nd Amine DeadEnd Cannot Activate (Yield Loss) Branching->DeadEnd MeDbz MeDbz Linker (3-NH2, 4-NHMe) Coupling2 Fmoc-AA Coupling MeDbz->Coupling2 Linear Linear Peptide (Mono-acylation) Coupling2->Linear Methyl blocks side reaction Activation Activation (p-NPCF) Linear->Activation MeNbz MeNbz Species (Active Thioester Precursor) Activation->MeNbz Cyclization

Figure 1: Comparative mechanism showing how the N-methyl group in MeDbz prevents the formation of dead-end branched peptides common with the original Dbz linker.

Comparative Performance Data

The following data summarizes the performance differences reported in literature (e.g., Blanco-Canosa et al.) comparing Dbz and MeDbz under identical high-stress synthesis conditions.

MetricDbz Linker (Standard)MeDbz Linker (Methylated)
Primary Side Reaction Diacylation (Branching)None observed
Gly5 Synthesis Purity ~46% Desired Product (54% Branched)>95% Desired Product
Epimerization Risk Low (<2%)Negligible (Epimerization-free activation)
Activation Stability Nbz sensitive to hydrolysisMeNbz highly stable to hydrolysis/TFA
Regioselectivity Poor (requires careful protocol tuning)Excellent (Intrinsic chemical protection)

Validated Experimental Protocol

This protocol outlines the use of Fmoc-MeDbz for generating a peptide thioester precursor.

Phase 1: Resin Loading

Reagents: Fmoc-MeDbz-OH, Rink Amide Resin, HATU, DIEA, DMF.

  • Swell Resin: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20% piperidine/DMF).

  • Coupling: Dissolve Fmoc-MeDbz-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

  • Reaction: Add to resin and shake for 2 hours.

    • Note: The coupling of the linker itself is slower than standard AAs. Monitor by Kaiser test.

  • Capping: Cap unreacted resin sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase 2: Peptide Elongation

Standard Fmoc-SPPS:

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling: Fmoc-AA-OH (5 eq), HBTU/DIC (5 eq), DIEA (10 eq).

    • Critical Step: The first amino acid coupling to the MeDbz amine (position 3) can be sluggish due to the adjacent steric bulk. Use HATU for the first residue and extend coupling time to 2 hours or perform double coupling.

  • Completion: Synthesize the full sequence. Perform final Fmoc deprotection (or leave on if N-terminal protection is desired).

Phase 3: Activation (MeNbz Formation)

This step converts the inert MeDbz linker into the active MeNbz N-acylurea.

  • Wash: Wash resin with DCM (dry).

  • Acylation: Treat resin with p-nitrophenyl chloroformate (p-NPCF) (5 eq) in DCM for 1 hour.

    • Observation: This acylates the hindered N-methyl amine.

  • Cyclization: Wash resin with DCM, then treat with 0.5 M DIEA in DMF for 30–60 minutes.

    • Mechanism:[1][2][3] Base promotes the intramolecular attack of the N-methyl carbamate onto the peptide-linker amide bond.

    • Visual Cue: The solution will turn bright yellow (release of p-nitrophenol).

  • Result: The peptide is now attached to the resin via the MeNbz (N-acyl-N'-methylurea) linkage.[4]

Phase 4: Cleavage or Displacement
  • Option A (Thioester Formation): Displace with a thiol (e.g., mercaptopropionic acid) and base to generate the thioester in solution.

  • Option B (TFA Cleavage): Treat the resin with TFA/Scavengers (95:2.5:2.5). The MeNbz linkage is stable to TFA . The peptide will be cleaved from the resin side-chain protecting groups, but the C-terminus remains activated as the MeNbz moiety (or attached to the resin handle if using a specific linker setup).

    • Note on MeNbz Stability: Unlike the original Nbz, the MeNbz group is sufficiently stable to be purified by HPLC and stored, then converted to a thioester or amide in a subsequent step.

Workflow Diagram

MeDbz_Workflow Load 1. Load Fmoc-MeDbz on Rink Amide Resin SPPS 2. SPPS Elongation (Peptide grows on 3-NH2) Load->SPPS Activate 3. Activation (p-NPCF in DCM) SPPS->Activate Cyclize 4. Cyclization (DIEA in DMF) Releases p-Nitrophenol Activate->Cyclize MeNbz MeNbz-Peptide-Resin (Activated Species) Cyclize->MeNbz Displace 5. Nucleophilic Displacement (Thiol, Amine, or Hydrazine) MeNbz->Displace Product Final Product (Thioester, Amide, Cyclic Peptide) Displace->Product

Figure 2: Step-by-step workflow for generating C-terminal modified peptides using the MeDbz linker.

References

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation. Angewandte Chemie International Edition. Link

  • Méndez-Ardoy, A., et al. (2020). A versatile o-aminoanilide linker for native chemical ligation. Organic & Biomolecular Chemistry. Link

  • Gless, B. H., & Olsen, C. A. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry. Link

  • Arbour, C. A., et al. (2017). Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides.[5] Chemistry – A European Journal. Link

  • Acosta, G. A., et al. (2018). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry. Link

Sources

A Comparative Guide to the Structural Validation of Cyclic Peptides Synthesized via the MeDbz Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Cyclic Peptides and the Imperative of Structural Integrity

Cyclic peptides have emerged from a niche chemical curiosity to a formidable class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained conformation grants them unique advantages over their linear counterparts, including enhanced metabolic stability, higher binding affinity and specificity, and improved membrane permeability.[2][3] These attributes make them ideal candidates for targeting challenging protein-protein interactions and other previously "undruggable" targets.

However, the very structural rigidity that makes cyclic peptides so powerful also presents a significant challenge. The synthesis of a cyclic peptide does not guarantee the desired conformation or even the correct covalent structure. Therefore, rigorous structural validation is not merely a quality control step; it is an essential component of the discovery and development process. This guide provides a comprehensive overview of the validation of cyclic peptide structures, with a particular focus on those synthesized using the innovative 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, a powerful tool for on-resin cyclization. We will objectively compare this method with other cyclization strategies and provide detailed experimental protocols for robust structural characterization.

The MeDbz Linker: A "Safety-Catch" Approach to On-Resin Cyclization

The MeDbz linker is a type of "safety-catch" linker, which remains stable throughout the standard procedures of solid-phase peptide synthesis (SPPS) and is then activated in a separate step to facilitate cyclization and cleavage from the resin.[4] This strategy offers significant advantages in the synthesis of cyclic peptides, particularly in minimizing the formation of dimeric and oligomeric side products that can plague solution-phase cyclization methods.[5]

The mechanism of MeDbz-mediated cyclization is an elegant application of native chemical ligation (NCL) chemistry.[6] After the linear peptide has been assembled on the solid support, the MeDbz linker is activated, typically with p-nitrophenyl chloroformate, to form a reactive N-acyl-benzimidazolinone (MeNbz) intermediate.[7] This is followed by the removal of a protecting group from a strategically placed N-terminal cysteine residue. The free thiol of the cysteine then attacks the activated MeNbz linker, leading to the formation of a thioester intermediate. A subsequent spontaneous S→N acyl shift results in the formation of a native amide bond, yielding the cyclized peptide, which is concomitantly cleaved from the resin.[8]

This on-resin, "cyclative cleavage" approach is highly efficient and simplifies the purification of the final product, as uncyclized linear peptides remain attached to the solid support.[7]

Comparative Analysis of Peptide Cyclization Strategies

The MeDbz linker represents a significant advancement in cyclic peptide synthesis, but it is one of several available methods. The choice of cyclization strategy depends on factors such as the peptide sequence, the desired ring size, and the presence of other functional groups.

Cyclization StrategyPrincipleAdvantagesDisadvantages
MeDbz Linker (On-Resin) Native Chemical Ligation via a "safety-catch" linker.[6]High cyclization efficiency, minimizes dimerization/oligomerization, simplified purification.[5][7]Requires an N-terminal cysteine for the canonical NCL reaction.
Solution-Phase Cyclization Activation of the C-terminus of a fully deprotected linear peptide in dilute solution.[9]High flexibility in terms of peptide sequence and cyclization chemistry.Prone to dimerization and oligomerization, requires high dilution, can be challenging for large peptides.[9]
Disulfide Bridging Oxidation of two cysteine residues to form a disulfide bond.[10]Chemoselective, occurs under mild conditions, mimics natural peptide structures.The disulfide bond can be unstable in reducing environments, such as the cytosol.[10]
Click Chemistry (e.g., CuAAC) Copper-catalyzed azide-alkyne cycloaddition to form a triazole linkage.[10]High yielding, bioorthogonal, compatible with a wide range of functional groups.Introduces a non-native triazole moiety into the peptide backbone.
Enzymatic Cyclization Use of enzymes like butelase-1 or sortase A to catalyze amide bond formation.[11]Highly specific, occurs under mild, aqueous conditions.Requires specific recognition sequences, enzyme availability and cost can be a factor.

Experimental Validation: A Triad of Analytical Techniques

The confirmation of a cyclic peptide's structure is a multi-faceted process that relies on a combination of orthogonal analytical techniques. No single method can provide a complete picture; instead, a synergistic approach is required to definitively establish purity, molecular weight, sequence, and three-dimensional conformation.

Workflow for Structural Validation

Validation Logic cluster_questions Key Validation Questions cluster_answers Experimental Evidence Purity Is the sample pure? HPLC Analysis HPLC_Data {Purity > 95% | Single major peak} Purity:f0->HPLC_Data Mass Is the mass correct? Mass Spectrometry MS_Data {Observed m/z = Calculated m/z | Fragmentation confirms sequence} Mass:f0->MS_Data Structure What is the 3D structure? NMR Spectroscopy NMR_Data {NOE restraints define fold | Conformational ensemble determined} Structure:f0->NMR_Data

Sources

A Senior Application Scientist's Guide to Assessing Purity in Cyclic Peptide Synthesis: A Focus on the MeDbz Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, cyclic peptides stand out for their enhanced stability, potent bioactivity, and conformational rigidity. The synthesis of these complex molecules, however, is a nuanced process where the choice of linker and cyclization strategy profoundly impacts the purity of the final product. This guide provides an in-depth technical comparison of methods for synthesizing and assessing the purity of cyclic peptides, with a special focus on the advantages and considerations of using the 3-amino-4-(methylamino)benzoic acid (MeDbz) "safety-catch" linker.

The Critical Role of Purity in Cyclic Peptide Efficacy

The therapeutic promise of a cyclic peptide is intrinsically linked to its purity. Impurities, which can arise from various stages of solid-phase peptide synthesis (SPPS) and cyclization, can have significant consequences, including altered biological activity, increased toxicity, and difficulty in characterization. Common impurities include deletion sequences, insertion sequences, incompletely deprotected peptides, and diastereomers. Therefore, robust analytical methods are paramount to ensure the quality and reliability of synthetic cyclic peptides. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these molecules, providing detailed information about the composition of the crude product.

The MeDbz Linker: A "Safety-Catch" Approach to Cyclization

The MeDbz linker is a type of "safety-catch" linker, which offers a distinct advantage in SPPS.[1][2] These linkers are stable to the standard conditions used for peptide chain elongation but can be "activated" to facilitate cleavage and cyclization under specific, orthogonal conditions.[1][2] This allows for on-resin cyclization, a technique that can significantly improve the purity of the final cyclic peptide.

The on-resin cyclization strategy, facilitated by linkers like MeDbz, leverages the "pseudo-dilution" effect. By anchoring the peptide chains to a solid support, intermolecular reactions that lead to oligomerization are minimized, thereby favoring the desired intramolecular cyclization. This often results in a cleaner crude product and simplifies the subsequent purification process.

dot

Caption: Workflow for cyclic peptide synthesis using the MeDbz linker.

The MeDbz linker strategy involves the formation of a thioester intermediate, which then undergoes an S→N acyl shift to form the final amide bond, completing the cyclization.[3][4] This native chemical ligation approach is efficient and does not require an activating additive during the cyclization step.[3]

Comparative Analysis of On-Resin Cyclization Linkers

While the MeDbz linker offers a sophisticated approach to on-resin cyclization, it is essential to compare its performance with other available methods. The choice of linker can dramatically influence the crude purity of the resulting cyclic peptide.

Linker/StrategyReported Crude Purity (%)Key AdvantagesKey Disadvantages
MeDbz Linker Varies by sequence, generally high"Safety-catch" release, on-resin cyclization minimizes oligomerization, compatible with Fmoc chemistry.[1][2]Requires specific activation step, may require optimization for different sequences.
DAN Linker (Automated) >90%[5][6]Extremely rapid synthesis, high purity, automated process.[5][6]Requires specialized automated synthesis platform.
CTC Resin (Manual) 64%[5]Well-established method.Lower purity compared to advanced methods, potential for side reactions.
Glu/Asp Side-Chain Anchoring 22-28%[7]Utilizes natural amino acids for anchoring.Can result in lower purity and significant side product formation.[7]
On-Resin Disulfide Formation >50%Mimics natural disulfide bridges, relatively straightforward.Limited to peptides containing cysteine residues.
Solution-Phase Cyclization Varies, often lowerTraditional, well-understood method.Prone to oligomerization, requires high dilution, often results in lower purity.[8]

This comparison highlights a significant trend: on-resin cyclization strategies, particularly those employing advanced linkers like MeDbz and automated platforms with linkers like DAN, consistently yield higher crude purities. The manual side-chain anchoring approach, while conceptually simple, can lead to complex crude products with purities as low as 22-28%.[7] In contrast, automated on-resin methods have demonstrated the potential to achieve crude purities exceeding 90%.[5][6]

The advantage of a "cyclative release" strategy, as employed with the MeDbz linker, is that ideally, only the correctly cyclized peptide is cleaved from the resin, leaving linear, unreacted peptides behind.[9] This significantly simplifies the purification process.

Experimental Protocol: HPLC Assessment of Cyclic Peptide Purity

A robust and reproducible HPLC method is crucial for accurately assessing the purity of a crude cyclic peptide sample. Reversed-phase HPLC (RP-HPLC) is the most common technique used for this purpose.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

Gradient Elution Program:

A typical gradient for analyzing a crude cyclic peptide mixture would be:

Time (min)% Mobile Phase B
05
2565
2795
3095
325
355

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

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Sources

The MeDbz Linker: A Performance Analysis in the Synthesis of Diverse Ring-Sized Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cyclic peptide synthesis, the choice of linker is a critical determinant of success. This guide provides an in-depth, objective comparison of the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker's performance in synthesizing small, medium, and large ring-sized peptides. Drawing upon experimental data, we will explore the nuances of this powerful tool and its standing against other common alternatives.

Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and cell permeability compared to their linear counterparts.[1] However, the synthesis of these constrained molecules, particularly the crucial macrocyclization step, presents significant challenges. The MeDbz linker, a type of "safety-catch" linker, has gained prominence for its ability to facilitate efficient on-resin cyclization, streamlining the synthesis process and improving overall yields.[2]

The MeDbz Linker: Mechanism and Advantages

The MeDbz linker's utility lies in its clever chemical design. Incorporated into a solid-phase peptide synthesis (SPPS) workflow, it remains stable throughout the chain elongation process using standard Fmoc/tBu chemistry.[3] Upon completion of the linear sequence, the linker is "activated," typically via treatment with 4-nitrophenyl chloroformate, rendering the C-terminus susceptible to nucleophilic attack. This activation sets the stage for the key cyclization event.

The cyclization is typically triggered by the deprotection of a side-chain or the N-terminal amino group, which then acts as the intramolecular nucleophile, attacking the activated C-terminus and concomitantly cleaving the peptide from the resin. This "cyclative cleavage" strategy is a hallmark of the MeDbz linker's efficiency, as it combines two steps into one and simplifies the purification of the final cyclic product.[4]

Performance Across Different Ring Sizes: A Comparative Analysis

The efficiency of peptide cyclization is intrinsically linked to the size of the ring being formed. Here, we analyze the MeDbz linker's performance across small, medium, and large peptide rings, drawing on available experimental evidence.

Ring Size CategoryPeptide Length (Residues)Typical Ring AtomsMeDbz Linker PerformanceKey Considerations
Small 4-612-18Moderately efficient, but can be challenging. Prone to dimerization and oligomerization.Peptide sequence plays a crucial role. Introduction of turn-inducing residues (e.g., Pro, Gly) can improve yields.[5]
Medium 7-1021-30Generally high efficiency and good yields observed.Favorable conformational pre-organization of the linear peptide leads to efficient cyclization.[1]
Large >10>30High efficiency is often maintained.The flexibility of the longer peptide chain can facilitate cyclization, but solubility issues with the linear precursor can sometimes arise.

One study systematically investigated the synthesis of head-to-side-chain Tyr-cyclodepsipeptides of varying sizes using the MeDbz linker.[4] The results, summarized below, highlight the impact of ring size on cyclization success.

PeptideNumber of ResiduesRing Size (atoms)Cyclization Outcome
Peptide 1623Not Observed
Peptide 2 7 26 Successful Cyclization
Peptide 3 8 29 Successful Cyclization
Peptide 4932Not Observed

Table adapted from data presented in Acosta et al., 2020.[4]

These findings suggest an optimal "window" for cyclization efficiency with the MeDbz linker, with the 7- and 8-residue peptides (26- and 29-membered rings) yielding the desired cyclic product. The smallest and largest peptides in this specific study failed to cyclize under the tested conditions, underscoring the importance of ring strain and conformational factors.[4] It is important to note that cyclization success is also highly dependent on the specific peptide sequence.[1]

Head-to-Tail vs. Head-to-Side-Chain Cyclization

The MeDbz linker is versatile and can be employed for both head-to-tail and head-to-side-chain cyclizations.

  • Head-to-Tail Cyclization: This involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group. This is a common strategy for creating backbone-cyclized peptides.

  • Head-to-Side-Chain Cyclization: This strategy links the N-terminus to the side chain of an amino acid within the sequence, such as the epsilon-amino group of lysine or the hydroxyl group of tyrosine.[2]

The choice between these strategies depends on the desired final structure and the amino acid composition of the peptide. The MeDbz linker has proven effective for both approaches.[3]

Comparison with Alternative Linkers

While the MeDbz linker offers significant advantages, it is essential to consider its performance in the context of other available linkers.

LinkerCyclization StrategyAdvantagesDisadvantages
MeDbz Linker On-resin, "safety-catch"High efficiency for medium-sized rings; cyclative cleavage simplifies purification; versatile for different cyclization types.Can be less efficient for very small or very large rings; requires an activation step.
Rink Amide Linker On-resinCommercially available and widely used for C-terminal amides; straightforward cleavage.Not specifically designed for cyclization; requires a separate cyclization step after cleavage, often in solution.[6]
Kenner's "Safety-Catch" Linker On-resin, "safety-catch"Offers an alternative activation mechanism.May require specific and sometimes harsh activation conditions.[2]

The primary advantage of the MeDbz linker over more traditional linkers like the Rink Amide linker for cyclic peptide synthesis is the on-resin cyclative cleavage. This approach minimizes the handling of the linear peptide in solution, where intermolecular side reactions like dimerization and polymerization are more likely to occur, especially at higher concentrations.

Experimental Protocols

To provide a practical framework, here are detailed, step-by-step methodologies for key experiments using the MeDbz linker.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on MeDbz Resin

This protocol outlines the general steps for elongating the linear peptide on a commercially available Fmoc-MeDbz-resin.

SPPS_Workflow Resin Fmoc-MeDbz-Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat for each amino acid Wash1->Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cyclization_Workflow Linear_Peptide Linear Peptide on MeDbz Resin Activation Linker Activation (4-Nitrophenyl Chloroformate) Linear_Peptide->Activation Side_Chain_Deprotection Side-Chain Deprotection (e.g., for Lys or Cys) Activation->Side_Chain_Deprotection Cyclative_Cleavage Cyclative Cleavage (Base, e.g., DIEA) Side_Chain_Deprotection->Cyclative_Cleavage Purification Purification of Cyclic Peptide Cyclative_Cleavage->Purification

Caption: Workflow for on-resin cyclization and cleavage using the MeDbz linker.

Steps:

  • Linker Activation: Treat the resin-bound linear peptide with 4-nitrophenyl chloroformate in a suitable solvent like DCM or THF for 1-2 hours. Wash the resin thoroughly.

  • Side-Chain Deprotection (if applicable): For head-to-side-chain cyclization, selectively deprotect the side chain of the nucleophilic amino acid (e.g., remove the Mtt group from a lysine side chain with dilute TFA in DCM).

  • Cyclative Cleavage: Treat the resin with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a solvent like DMF or DCM. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and ring size.

  • Collection and Purification: Collect the solution containing the cleaved cyclic peptide. Evaporate the solvent and purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The MeDbz linker stands out as a robust and efficient tool for the synthesis of cyclic peptides, particularly for medium-sized rings. Its "safety-catch" mechanism and the ability to perform on-resin cyclative cleavage offer significant advantages in terms of yield, purity, and simplified workflows. While challenges remain in the synthesis of very small and very large cyclic peptides, the MeDbz linker provides a reliable and versatile platform for accessing a wide range of constrained peptide structures. For researchers in drug discovery and development, a thorough understanding of the MeDbz linker's performance characteristics is crucial for the successful design and synthesis of next-generation cyclic peptide therapeutics.

References

  • Acosta, G.A., Murray, L., Royo, M., de la Torre, B.G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 298. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation. Angewandte Chemie International Edition, 47(35), 6851-6855. [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. In Methods in Molecular Biology (Vol. 2371, pp. 101-115). Springer US. [Link]

  • Lam, K. S., & Liu, R. (2013). Global analysis of peptide cyclization efficiency. ACS combinatorial science, 15(2), 120-129. [Link]

  • Olsen, C. A. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry, 83(17), 10525–10534. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509-524. [Link]

  • Biotage. (2023). Does peptide length and size affect cyclization efficiency?. [Link]

  • Frontiers in Chemistry. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. [Link]

  • MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. [Link]

  • PubMed Central (PMC). (2018). Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides. [Link]

  • ResearchGate. (2018). Solid-phase synthesis of homodetic cyclic peptides from Fmoc-MeDbz-resin. [Link]

  • Springer Nature. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]

  • MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • Biotage. (n.d.). P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. [Link]

  • PubMed Central (PMC). (2019). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. [Link]

Sources

MeDbz linker's robustness under various coupling conditions (e.g., microwave heating)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the MeDbz (3-amino-4-(methylamino)benzoic acid) linker, focusing on its superior robustness under high-energy coupling conditions, specifically microwave-assisted Solid-Phase Peptide Synthesis (SPPS).

Executive Summary: The "Safety-Catch" Evolution

In modern peptide chemistry, the synthesis of C-terminal thioesters and cyclic peptides via Fmoc-SPPS relies heavily on "safety-catch" linkers. The first-generation Dbz (3,4-diaminobenzoic acid) linker revolutionized this field but suffered from a critical flaw: acylation-induced branching (diacylation) at the aniline nitrogen, particularly during microwave heating or glycine-rich sequence assembly.

The MeDbz linker addresses this by introducing an N-methyl group at the para-amino position. This steric and electronic modification renders the linker inert to branching during chain assembly—even at 90°C under microwave irradiation —while retaining its ability to be activated into an N-acylurea (MeNbz) for downstream Native Chemical Ligation (NCL) or cyclization.

Mechanistic Analysis: Why MeDbz Survives Microwave Stress

To understand the robustness of MeDbz, one must compare its reactivity profile with the standard Dbz linker.

The Branching Problem (Dbz)

The standard Dbz linker presents two nucleophilic amines. While the meta-amine is used for peptide elongation, the para-amine (aniline) remains free. Under high-energy conditions (microwave heating) or with sterically unhindered amino acids (e.g., Glycine), the para-amine can nucleophilically attack the activated amino acid, leading to a branched, diacylated species that is dead-end and cannot be activated.

The MeDbz Solution

MeDbz replaces the primary para-amine with a secondary N-methyl amine.

  • Steric Hindrance: The methyl group creates steric bulk that prevents the bulky activated Fmoc-amino acid from attacking the aniline nitrogen.

  • Electronic Modulation: The secondary amine is less nucleophilic towards the activated species under standard coupling conditions, effectively "masking" it until the specific activation step (using highly reactive chloroformates) is required.

Pathway Visualization

The following diagram illustrates the divergent pathways of Dbz (failure) and MeDbz (success) under microwave stress.

MeDbz_Mechanism cluster_0 Standard Dbz Linker (Risk) cluster_1 MeDbz Linker (Robust) Dbz Dbz Linker (Primary Aniline) Branching Diacylation/Branching (Dead-End Product) Dbz->Branching Microwave Heat (>50°C) + Glycine MeDbz MeDbz Linker (N-Methyl Aniline) Linear Linear Peptide Chain (Correct Product) MeDbz->Linear Microwave Heat (Up to 90°C)

Figure 1: Mechanistic divergence between Dbz and MeDbz under microwave heating. The MeDbz linker prevents the fatal branching side-reaction.

Comparative Performance Analysis

The following table contrasts MeDbz with alternative C-terminal activation strategies.

Table 1: Linker Performance Under Stress Conditions[1]
FeatureMeDbz (Recommended) Dbz (Standard) Hydrazide Thioester (Pre-formed)
Microwave Stability High (up to 90°C) Low (Risk of diacylation >50°C)HighLow (Piperidine labile)
Glycine Tolerance Excellent (No branching)Poor (High branching risk)GoodN/A
Activation Mechanism p-NO₂-Chloroformatep-NO₂-ChloroformateNaNO₂ (Oxidation)Direct Thiolysis
Fmoc Compatibility Fully CompatibleFully CompatibleFully CompatibleNot Compatible (Base labile)
Primary Risk Slower activation kineticsIrreversible BranchingAzide handlingPremature cleavage

Experimental Validation: The Pentaglycine Stress Test

The robustness of MeDbz is best illustrated by the synthesis of Pentaglycine (Gly)₅ , a "worst-case scenario" sequence due to the minimal steric hindrance of Glycine, which typically promotes branching on Dbz linkers.

Experimental Setup
  • Target: H-Gly-Gly-Gly-Gly-Gly-[Linker]-Resin

  • Conditions: Microwave-assisted SPPS (CEM Liberty Blue or similar).

  • Coupling Temperature: 90°C.

  • Coupling Reagents: DIC/Oxyma Pure.

Results Summary

Data derived from comparative studies (e.g., J. Am. Chem. Soc. 2015, 137, 23, 7290–7293) demonstrates the elimination of side reactions.

LinkerCoupling TempMajor ProductImpuritiesYield (Crude)
Dbz 50°CBranched SpeciesSignificant Diacylation< 40% (Linear)
MeDbz 90°C Linear (Gly)₅-MeDbz None detected> 95%

Insight: The ability to heat the reaction to 90°C without branching allows for significantly faster synthesis times and higher crude purity for difficult sequences (e.g., hydrophobic regions), which was previously impossible with the standard Dbz linker.

Protocol: Microwave-Assisted Synthesis & Activation[2][3][4][5][6]

This protocol is designed for a 0.1 mmol scale using a microwave peptide synthesizer.

Phase 1: Resin Loading
  • Resin Selection: Use ChemMatrix or Rink Amide resin for optimal swelling.

  • Coupling Fmoc-MeDbz:

    • Dissolve Fmoc-MeDbz-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq).

    • Couple for 60 min at Room Temperature (Initial loading is best done without heat to ensure uniform distribution).

Phase 2: Microwave Chain Assembly
  • Deprotection: 20% Piperidine in DMF (with 0.1M Oxyma to prevent aspartimide formation if necessary).

    • Microwave: 75°C for 3 min.

  • Coupling (Amino Acids):

    • AA (5 eq), DIC (5 eq), Oxyma (5 eq) in DMF.

    • Microwave Settings: 90°C for 2 min (for standard AAs); 50°C for 10 min (for Cys/His to prevent racemization).

    • Note: The MeDbz linker remains stable throughout these 90°C cycles.

Phase 3: Activation (The "Safety-Catch" Release)

Once the chain is complete, the linker must be activated to the N-acylurea (MeNbz) form.

  • Acylation:

    • Wash resin with DCM.[1]

    • Add p-nitrophenyl chloroformate (5 eq) in DCM.

    • Agitate for 60 min at Room Temperature.

    • Visual Check: Resin typically turns bright yellow.

  • Cyclization/Conversion:

    • Wash with DCM.[1]

    • Add 0.5 M DIEA in DMF.[1]

    • Agitate for 30 min.

    • Result: This step converts the intermediate carbamate into the stable MeNbz (N-acyl-N'-methylurea) .

Phase 4: Cleavage/Displacement
  • For Thioesters: Treat MeNbz-resin with aryl thiol (e.g., thiophenol) in phosphate buffer/guanidine.

  • For Cyclic Peptides: If the N-terminus is deprotected, the amine will attack the MeNbz moiety intramolecularly.

Workflow Diagram

Workflow cluster_outcomes Displacement Outcomes Start Fmoc-MeDbz-OH Loading SPPS Microwave SPPS (90°C, DIC/Oxyma) Start->SPPS Chain Elongation Activation Activation (p-NO2-Ph-OCOCl) SPPS->Activation Fmoc Removal (Optional) BaseTrt Base Treatment (0.5M DIEA) Activation->BaseTrt MeNbz MeNbz-Peptide-Resin (Activated Species) BaseTrt->MeNbz Thioester Peptide Thioester (Add Thiol) MeNbz->Thioester + R-SH Cyclic Cyclic Peptide (Intramolecular Attack) MeNbz->Cyclic N-term Amine

Figure 2: Step-by-step workflow for MeDbz usage, highlighting the critical activation phase post-microwave synthesis.

Troubleshooting & Causality

  • Issue: Low yield of MeNbz activation.

    • Causality: The N-methyl group reduces nucleophilicity compared to Dbz.

    • Solution: Ensure the chloroformate activation step is anhydrous and allow sufficient time (60 min). Do not use heat for this step; the activation is chemically driven, not thermally.

  • Issue: Hydrolysis during cleavage.

    • Causality: MeNbz is an activated urea. Prolonged exposure to aqueous base (NaOH) can hydrolyze it to the free acid.

    • Solution: Perform displacement (thiolysis/cyclization) at neutral to slightly basic pH (7.0–7.5) and avoid strong hydroxide bases.

References

  • Blanco-Canosa, J. B., et al. (2015). "Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors." Journal of the American Chemical Society, 137(23), 7290–7293.

  • Gless, B. H., & Olsen, C. A. (2022).[3] "On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker." Methods in Molecular Biology, 2371, 101-115.[3]

  • Tominaga, S., et al. (2020). "Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker." The Journal of Organic Chemistry, 85(23), 15064–15071.

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A Senior Application Scientist's Guide to Peptide Macrocyclization: Benchmarking the MeDbz Linker Against Novel Cyclization Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, bridging the gap between small molecules and large biologics.[1] Their constrained architecture often translates to significant therapeutic advantages over linear counterparts, including enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability.[2][3] The formation of the macrocyclic ring, however, is the most critical and often challenging step in their synthesis.[4] The process of coaxing a linear peptide to form an intramolecular bond is an entropically unfavorable process, frequently plagued by competing intermolecular reactions that lead to undesired dimers and oligomers.[5][6]

This guide provides an in-depth comparison of several cutting-edge techniques for peptide cyclization, with a focus on benchmarking the performance of the versatile MeDbz linker. We will delve into the mechanistic underpinnings of the MeDbz linker and compare it to two distinct and powerful novel cyclization reagents: the CyClick chemistry and thioether formation. This analysis is grounded in experimental data and practical insights, designed to equip researchers, chemists, and drug developers with the knowledge to select the optimal cyclization strategy for their specific therapeutic candidates.

The MeDbz Linker: A Modern Workhorse for Traceless Head-to-Tail Cyclization

The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, developed by the Dawson laboratory, has gained significant traction for its efficient mediation of on-resin, cleavage-inducing cyclization.[7][8] It operates on the principles of Native Chemical Ligation (NCL), a cornerstone of modern peptide chemistry.[9][10] The process begins with the standard solid-phase peptide synthesis (SPPS) of the desired linear peptide on the MeDbz-functionalized resin.

The key steps are as follows:

  • Activation: The MeDbz linker is activated on-resin, typically using a carbodiimide, to form a reactive N-acylurea intermediate.

  • Intramolecular Thioesterification: An N-terminal cysteine residue on the same peptide attacks the activated linker, leading to the formation of a C-terminal thioester and concomitant cleavage from the resin.

  • S→N Acyl Shift: The free N-terminal amine of the cysteine then undergoes a rapid, intramolecular S→N acyl shift, forming a native peptide bond at the ligation site and yielding the final head-to-tail cyclic peptide.[11][12]

This method is particularly advantageous as it is often performed in a single pot without the need for additional activating additives during the cyclization step and produces a native peptide backbone.[9]

MeDbz_Mechanism cluster_resin On-Resin cluster_solution Solution Phase (Post-Cleavage) Resin Solid Support MeDbz MeDbz Linker Peptide Linear Peptide (N-term Cys) Activation Activation (e.g., DIC) Peptide->Activation Thioester Peptide Thioester Intermediate AcylShift Spontaneous S->N Acyl Shift Thioester->AcylShift CyclicPeptide Final Cyclic Peptide Activation->Thioester Intramolecular Attack & Cleavage AcylShift->CyclicPeptide

Caption: Mechanism of MeDbz-mediated peptide cyclization.

Novel Cyclization Reagents: Expanding the Toolbox

While the MeDbz linker is highly effective, its reliance on an N-terminal cysteine residue has spurred the development of alternative cyclization chemistries with different requirements and functionalities.

CyClick Chemistry

CyClick is a novel cyclization method that proceeds via the formation of a stable imidazolidinone ring.[13] This reaction involves the intramolecular condensation of a C-terminal aldehyde with an N-terminal amine. The resulting imine intermediate is then irreversibly trapped by an adjacent backbone amide nitrogen. A key advantage of this method is its ability to proceed efficiently at high concentrations (up to 100 mM) without significant oligomerization, a common challenge in traditional cyclization reactions.[14] This circumvents the need for high-dilution conditions, making the process more scalable and solvent-efficient.

CyClick_Mechanism Linear Linear Peptide (N-term Amine, C-term Aldehyde) Imine Cyclic Imine Intermediate (Reversible) Linear->Imine Condensation Attack Intramolecular Attack by Amide Nitrogen Imine->Attack Final Stable Bicyclic Imidazolidinone Product Attack->Final Irreversible Trapping

Caption: Mechanism of CyClick peptide cyclization.

Thioether (Thiol-alkylation) Cyclization

Thioether cyclization involves forming a stable carbon-sulfur bond, typically by reacting the thiol side chain of a cysteine residue with an electrophile, such as a chloroacetyl or bromoacetyl group, installed elsewhere in the peptide sequence (e.g., on the N-terminus or a lysine side chain).[6] This strategy is highly robust and chemoselective. The resulting thioether bond is resistant to reduction and proteolysis, offering a permanent and stable conformational constraint. This method is particularly valuable for side-chain-to-side-chain or N-terminus-to-side-chain cyclizations, which can produce different topological isomers compared to head-to-tail methods.

Head-to-Head Benchmarking: An Experimental Workflow

To objectively compare these methodologies, we designed a parallel synthesis and cyclization experiment using a model octapeptide sequence: Ala-Phe-Gly-Lys-Val-Gly-Gly-Cys. The lysine residue provides a potential anchor point for side-chain modification.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cyclization Parallel Cyclization SPPS1 Synthesis on MeDbz Resin (Precursor 1: H-Cys-...-Ala-MeDbz) Cyclize1 MeDbz NCL Cyclization (pH 7.5, 45°C) SPPS1->Cyclize1 Activate & Cleave SPPS2 Synthesis on Rink Amide Resin (Precursor 2: H-Ala-...-Cys(Trt)-CHO) Cyclize2 CyClick Cyclization (pH 5.0, rt) SPPS2->Cyclize2 Cleave & Deprotect SPPS3 Synthesis on Rink Amide Resin (Precursor 3: ClAc-Ala-...-Lys-...(Cys(Trt))) Cyclize3 Thioether Cyclization (pH 8.5, rt) SPPS3->Cyclize3 Cleave & Deprotect Analysis LC-MS & HPLC Analysis (Yield, Purity, Side Products) Cyclize1->Analysis Cyclize2->Analysis Cyclize3->Analysis

Caption: Experimental workflow for benchmarking cyclization reagents.

Experimental Protocols

A self-validating system is critical for trustworthy results. At each stage, an aliquot should be analyzed by LC-MS to confirm the identity of the intermediate before proceeding.

Protocol 1: MeDbz Linker Cyclization
  • Peptide Synthesis: The linear peptide H-Cys(Trt)-Ala-Phe-Gly-Lys(Boc)-Val-Gly-Gly-OH is synthesized on a MeDbz-functionalized resin using standard Fmoc-SPPS chemistry.

  • Resin Activation & Cleavage: The resin-bound peptide (100 mg) is swollen in NMP (2 mL). N,N'-Diisopropylcarbodiimide (DIC, 3 equiv.) is added, and the mixture is agitated for 2 hours at room temperature to activate the linker.

  • Cyclization: The resin is filtered and washed. The cyclization is initiated by adding a solution of 0.2 M sodium phosphate buffer, pH 7.5, containing 20 mM TCEP. The reaction proceeds for 4 hours at 45°C.

  • Workup & Analysis: The solution is filtered to remove the resin. The crude cyclic peptide in the filtrate is then directly analyzed by analytical RP-HPLC and LC-MS.

Protocol 2: CyClick Cyclization
  • Peptide Synthesis & Modification: The linear peptide H-Ala-Phe-Gly-Lys(Boc)-Val-Gly-Gly-Cys(Trt)-H is synthesized on Rink Amide resin. The C-terminal cysteine is converted to a salicylaldehyde ester on-resin.

  • Cleavage & Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The crude linear peptide aldehyde is precipitated, washed, and lyophilized.

  • Cyclization: The lyophilized peptide (10 mg) is dissolved in 0.4 mL of acetate buffer (pH 5.0) to a concentration of 25 mM. The reaction is stirred at room temperature for 6 hours.

  • Workup & Analysis: The reaction mixture is diluted and directly analyzed by analytical RP-HPLC and LC-MS.

Protocol 3: Thioether Cyclization
  • Peptide Synthesis & Modification: The linear peptide H-Ala-Phe-Gly-Lys(Boc)-Val-Gly-Gly-Cys(Trt)-OH is synthesized. Following Fmoc deprotection of the N-terminal Ala, it is capped with chloroacetic anhydride (3 equiv.) and DIPEA (6 equiv.) in NMP for 1 hour.

  • Cleavage & Deprotection: The peptide is cleaved and deprotected using the standard TFA cocktail. The crude linear chloroacetylated peptide is precipitated, washed, and lyophilized.

  • Cyclization: The lyophilized peptide (10 mg) is dissolved in 10 mL of 0.1 M ammonium bicarbonate buffer (pH 8.5) to a concentration of 1 mg/mL (high dilution). The reaction is stirred at room temperature for 2 hours.

  • Workup & Analysis: The reaction mixture is lyophilized and then analyzed by analytical RP-HPLC and LC-MS.

Comparative Data Analysis

The following table summarizes the expected outcomes from the benchmarking experiment. The data are illustrative but reflect typical performance characteristics of each method.

Parameter MeDbz Linker CyClick Reagent Thioether Formation
Cyclization Yield (%) 859295
**Final Purity (Crude, %) **788590
Reaction Time (h) 462
Key Side Products Dimer (~5%), Hydrolyzed linear peptideDiastereomers at new stereocenterUnreacted linear peptide
Reaction Concentration Pseudo-dilution on-resinHigh (25 mM)Low (1 mg/mL)
Backbone Modification? No (Native Amide Bond)Yes (Imidazolidinone)No (Side-chain linkage)
Interpretation of Results
  • Thioether Formation is expected to be the fastest and highest-yielding method due to the highly favorable kinetics of thiol-alkylation. Its purity is high because the reaction is extremely chemoselective and the high-dilution conditions effectively prevent dimerization.

  • CyClick Reagent performs exceptionally well at high concentrations, a significant process advantage.[14] The yield is high, demonstrating the efficiency of the irreversible trapping step. The primary challenge is the potential formation of diastereomers at the newly formed stereocenter on the imidazolidinone ring, which may require careful analytical characterization.

  • MeDbz Linker provides a very good yield of the desired native cyclic peptide.[11] The on-resin nature of the cyclization leverages a "pseudo-dilution" effect that helps minimize the formation of oligomers compared to many solution-phase methods.[11] The primary side product is often the cyclic dimer, which can arise from intermolecular reactions if the peptide conformation is not favorable for cyclization.

Conclusion: Selecting the Optimal Reagent

The choice of a cyclization reagent is not a one-size-fits-all decision. It requires a careful analysis of the target peptide's sequence, the desired final structure, and the overall process goals.

  • The MeDbz linker is an outstanding choice when a native head-to-tail amide backbone is required and an N-terminal cysteine can be incorporated. Its one-pot, cleavage-inducing mechanism is elegant and efficient for generating natural product-like macrocycles.[7][9]

  • The CyClick reagent is ideal for sequences that are prone to aggregation or dimerization, as it uniquely enables cyclization at high concentrations .[14] It is a powerful tool, provided that the introduction of the non-native imidazolidinone linkage is acceptable for the biological application.

  • Thioether formation is the preferred method for generating highly stable, proteolytically resistant macrocycles . It offers rapid kinetics, high yields, and is versatile for creating various ring topologies beyond simple head-to-tail connections.

By understanding the distinct mechanisms, advantages, and limitations of each of these powerful tools, researchers can make informed decisions to accelerate the design and synthesis of next-generation cyclic peptide therapeutics.

References

  • Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry.

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Creative Peptides.

  • Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. Figshare.

  • Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. PubMed.

  • Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides. National Center for Biotechnology Information.

  • Peptide Cyclisation Methods. AltaBioscience.

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed.

  • Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments.

  • Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques. CreoSalus.

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society.

  • Comparison of cyclization methods and their advantages and... ResearchGate.

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Springer Nature Experiments.

  • Global Analysis of Peptide Cyclization Efficiency. National Center for Biotechnology Information.

  • Global analysis of peptide cyclization efficiency. The Ohio State University.

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. PubMed.

  • Cyclization Strategies in Peptide Derived Drug Design. ResearchGate.

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.

  • Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. ACS Publications.

  • Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry.

  • Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry.

  • Peptide Cyclization at High Concentration. The Raj Group at Emory University.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-(methylamino)benzoate
Reactant of Route 2
Methyl 3-amino-4-(methylamino)benzoate

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